molecular formula C10H11BrN2 B596712 5-Bromo-3-isopropyl-1H-indazole CAS No. 1276075-40-1

5-Bromo-3-isopropyl-1H-indazole

Cat. No.: B596712
CAS No.: 1276075-40-1
M. Wt: 239.116
InChI Key: MCJCHBZWFJDUJH-UHFFFAOYSA-N
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Description

5-Bromo-3-isopropyl-1H-indazole is a specialized indazole derivative serving as a versatile chemical intermediate in medicinal chemistry and drug discovery. The indazole scaffold is recognized as a privileged structure in pharmacology, with derivatives demonstrating a broad spectrum of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties . This compound is particularly valuable for the synthesis of novel synthetic cannabinoid receptor agonists (SCRAs), a class of new psychoactive substances continuously evolving in response to analog controls . The bromine substituent at the 5-position and the isopropyl group at the 3-position provide distinct steric and electronic properties, making this building block a crucial precursor for structure-activity relationship (SAR) studies and the development of targeted molecular probes . Researchers utilize this compound to explore protein-ligand interactions, as indazole-based compounds are known to form key hydrogen bonds with kinase domains, such as those in Polo-like kinase 4 (PLK4), a serine/threonine protein kinase that is a promising therapeutic target in oncology . Its application extends to the development of potent inhibitors for various enzymes and receptors, underpinning its role in advancing research into new therapeutic agents for conditions ranging from cancer to infectious diseases like influenza . This product is intended for use in a controlled laboratory setting by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-propan-2-yl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-6(2)10-8-5-7(11)3-4-9(8)12-13-10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJCHBZWFJDUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C=C(C=CC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-3-isopropyl-1H-indazole, a heterocyclic compound of interest in pharmaceutical research. Due to the absence of a direct, single-step synthesis in published literature, this guide details a multi-step approach, offering two viable routes to a key intermediate, 3-acetyl-5-bromo-1H-indazole, and subsequent conversion to the final product. Detailed experimental protocols, quantitative data, and logical workflow diagrams are provided to assist researchers in the practical execution of this synthesis.

Executive Summary of Synthetic Pathways

The synthesis of this compound can be strategically approached through the initial formation of a 5-bromo-1H-indazole core, followed by functionalization at the C3 position. Two primary pathways are presented, converging at the key intermediate, 3-acetyl-5-bromo-1H-indazole.

  • Route A: This pathway commences with the synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline, followed by a C3-acetylation reaction.

  • Route B: This alternative route begins with the bromination of indazole-3-carboxylic acid to yield 5-bromo-1H-indazole-3-carboxylic acid, which is then converted to the 3-acetyl derivative.

Following the synthesis of the 3-acetyl-5-bromo-1H-indazole intermediate, this guide details two potential methods for the conversion of the acetyl group to the desired isopropyl group:

  • Wittig Reaction and Reduction: Conversion of the acetyl group to an isopropenyl group via a Wittig reaction, followed by catalytic hydrogenation.

  • Grignard Reaction and Deoxygenation: Reaction with a Grignard reagent to form a tertiary alcohol, which is subsequently deoxygenated.

Comparative Data of Initial Synthetic Routes

ParameterRoute A: From 4-bromo-2-methylanilineRoute B: From Indazole-3-carboxylic acid
Starting Material 4-bromo-2-methylanilineIndazole-3-carboxylic acid
Key Reagents Acetic anhydride, Isoamyl nitrite, Acetyl chloride, Lewis AcidBromine, Acetic acid, Thionyl chloride, Organocadmium reagent
Overall Yield (to intermediate) ~85-90% (for 5-bromo-1H-indazole)~80-85% (for 5-bromo-1H-indazole-3-carboxylic acid)
Purity of Intermediate High, requires chromatographic purificationHigh, purification by filtration

Visualizing the Synthesis Pathways

The logical flow of the proposed synthetic routes is illustrated in the following diagrams.

Synthesis of this compound cluster_route_a Route A cluster_route_b Route B cluster_final_steps Final Conversion 4-bromo-2-methylaniline 4-bromo-2-methylaniline 5-bromo-1H-indazole 5-bromo-1H-indazole 4-bromo-2-methylaniline->5-bromo-1H-indazole  i. Ac₂O  ii. KOAc, Isoamyl nitrite N-protected-5-bromo-1H-indazole N-protected-5-bromo-1H-indazole 5-bromo-1H-indazole->N-protected-5-bromo-1H-indazole  Protection (e.g., Boc₂O) 3-acetyl-5-bromo-1H-indazole_A 3-acetyl-5-bromo-1H-indazole N-protected-5-bromo-1H-indazole->3-acetyl-5-bromo-1H-indazole_A  Friedel-Crafts Acylation  (Acetyl chloride, AlCl₃) 3-acetyl-5-bromo-1H-indazole_final 3-acetyl-5-bromo-1H-indazole indazole-3-carboxylic_acid Indazole-3-carboxylic acid 5-bromo-1H-indazole-3-carboxylic_acid 5-bromo-1H-indazole-3-carboxylic acid indazole-3-carboxylic_acid->5-bromo-1H-indazole-3-carboxylic_acid  Br₂, Acetic acid 3-acetyl-5-bromo-1H-indazole_B 3-acetyl-5-bromo-1H-indazole 5-bromo-1H-indazole-3-carboxylic_acid->3-acetyl-5-bromo-1H-indazole_B  i. SOCl₂  ii. (CH₃)₂Cd 3-isopropenyl-5-bromo-1H-indazole 3-isopropenyl-5-bromo-1H-indazole 3-acetyl-5-bromo-1H-indazole_final->3-isopropenyl-5-bromo-1H-indazole  Wittig Reaction  (Ph₃P=CH₂) tertiary_alcohol Tertiary Alcohol Intermediate 3-acetyl-5-bromo-1H-indazole_final->tertiary_alcohol  Grignard Reaction  (CH₃MgBr) 5-bromo-3-isopropyl-1H-indazole_wittig This compound 3-isopropenyl-5-bromo-1H-indazole->5-bromo-3-isopropyl-1H-indazole_wittig  Reduction (H₂, Pd/C) 5-bromo-3-isopropyl-1H-indazole_grignard This compound tertiary_alcohol->5-bromo-3-isopropyl-1H-indazole_grignard  Deoxygenation

Proposed synthetic pathways to this compound.

Experimental Protocols

Route A: Synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline

Step 1: Synthesis of 5-bromo-1H-indazole [1]

  • Materials: 4-bromo-2-methylaniline (95.0 g), Chloroform (0.70 L), Acetic anhydride (0.109 L), Potassium acetate (14.6 g), Isoamyl nitrite (0.147 L), Concentrated hydrochloric acid (500 mL), 50% Sodium hydroxide solution, Ethyl acetate, Brine, Magnesium sulfate, Heptane.

  • Procedure:

    • To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while maintaining the temperature below 40 °C.

    • Stir the solution for 50 minutes, then add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L).

    • Reflux the solution at 68 °C for 20 hours.

    • Cool the mixture to 25 °C and distill off the volatiles under vacuum (30 mmHg, 30-40 °C).

    • Add water in portions (total 225 mL) and continue distillation to remove residual volatiles via azeotropic distillation.

    • Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).

    • Heat the mixture to 50-55 °C and add another 100 mL of concentrated hydrochloric acid in portions over 2 hours.

    • Cool the solution to 20 °C and add 50% sodium hydroxide solution (520 g) to adjust the pH to 11, keeping the temperature below 37 °C.

    • Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a Celite pad.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).

    • Combine the organic layers, wash with brine (240 mL), and filter through a Celite pad.

    • Dry the organic solution over magnesium sulfate, filter through a silica gel pad with ethyl acetate.

    • Concentrate the eluant by rotary evaporation, adding heptane (total 0.45 L) during distillation until dry solids remain.

    • Slurry the solids with heptane (0.1 L), filter, and dry under vacuum at 45 °C to yield 5-bromo-1H-indazole.

  • Yield: 91.9 g (94%).

Step 2: N-Protection of 5-bromo-1H-indazole (General Procedure)

  • Materials: 5-bromo-1H-indazole, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Dichloromethane.

  • Procedure:

    • Dissolve 5-bromo-1H-indazole in dichloromethane.

    • Add DMAP (catalytic amount) and Boc₂O (1.1 equivalents).

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-protected product.

Step 3: Friedel-Crafts Acylation of N-protected 5-bromo-1H-indazole (General Procedure) [2]

  • Materials: N-protected 5-bromo-1H-indazole, Acetyl chloride, Aluminum trichloride (AlCl₃), Dichloromethane.

  • Procedure:

    • Suspend aluminum trichloride in dry dichloromethane under an inert atmosphere.

    • Add acetyl chloride to the suspension and stir.

    • Add a solution of N-protected 5-bromo-1H-indazole in dichloromethane dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Pour the reaction mixture into ice-water and extract with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer and concentrate to give the crude product, which can be purified by column chromatography.

Route B: Synthesis of 3-acetyl-5-bromo-1H-indazole from Indazole-3-carboxylic acid

Step 1: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid [3]

  • Materials: Indazole-3-carboxylic acid (1.0 g, 6.16 mmol), Glacial acetic acid (62 mL), Bromine (0.633 mL, 12.33 mmol).

  • Procedure:

    • Suspend indazole-3-carboxylic acid in glacial acetic acid (60 mL) and heat to 120 °C until a clear solution is formed.

    • Cool the solution to 90 °C.

    • Slowly add a solution of bromine in glacial acetic acid (2 mL) dropwise at 90 °C.

    • Continue heating at 90 °C for 16 hours.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Stir for 15 minutes, then filter the solid, wash with cold water, and dry under vacuum.

  • Yield: 1.30 g (87.5%).

Step 2: Conversion of 5-bromo-1H-indazole-3-carboxylic acid to 3-acetyl-5-bromo-1H-indazole (Proposed)

  • Materials: 5-bromo-1H-indazole-3-carboxylic acid, Thionyl chloride (SOCl₂), Cadmium chloride (CdCl₂), Methylmagnesium bromide.

  • Procedure:

    • Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride.

    • Prepare the organocadmium reagent by reacting cadmium chloride with methylmagnesium bromide.

    • React the acid chloride with the organocadmium reagent to yield 3-acetyl-5-bromo-1H-indazole.

Final Conversion to this compound

Method 1: Via Wittig Reaction and Reduction

Step 1: Wittig Reaction to form 3-isopropenyl-5-bromo-1H-indazole (General Procedure) [4][5]

  • Materials: 3-acetyl-5-bromo-1H-indazole, Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium amide), Anhydrous THF.

  • Procedure:

    • Prepare the phosphorus ylide (methylenetriphenylphosphorane) by reacting methyltriphenylphosphonium bromide with a strong base in anhydrous THF.

    • Add a solution of 3-acetyl-5-bromo-1H-indazole in THF to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract with an organic solvent.

    • Purify the crude product by column chromatography.

Step 2: Reduction of 3-isopropenyl-5-bromo-1H-indazole (General Procedure) [6]

  • Materials: 3-isopropenyl-5-bromo-1H-indazole, Palladium on carbon (Pd/C), Hydrogen gas, Ethanol or Ethyl acetate.

  • Procedure:

    • Dissolve the isopropenyl derivative in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of Pd/C.

    • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon until the reaction is complete.

    • Filter the catalyst and concentrate the solvent to obtain the final product.

Method 2: Via Grignard Reaction and Deoxygenation

Step 1: Grignard Reaction to form Tertiary Alcohol (General Procedure)

  • Materials: 3-acetyl-5-bromo-1H-indazole, Methylmagnesium bromide solution in THF, Anhydrous THF.

  • Procedure:

    • Dissolve 3-acetyl-5-bromo-1H-indazole in anhydrous THF and cool to 0 °C.

    • Add methylmagnesium bromide solution dropwise.

    • Stir at 0 °C and then allow to warm to room temperature.

    • Quench the reaction with saturated ammonium chloride solution.

    • Extract with an organic solvent, dry, and concentrate to obtain the tertiary alcohol.

Step 2: Barton-McCombie Deoxygenation of Tertiary Alcohol (General Procedure) [7][8][9][10][11]

  • Materials: Tertiary alcohol intermediate, Phenyl chlorothionoformate or 1,1'-Thiocarbonyldiimidazole (TCDI), Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN), Toluene.

  • Procedure:

    • Convert the tertiary alcohol to a thiocarbonyl derivative (e.g., a thionoformate or xanthate).

    • Reflux the thiocarbonyl derivative with tributyltin hydride and a catalytic amount of AIBN in toluene until the reaction is complete.

    • Remove the solvent and purify the product by column chromatography to remove tin byproducts.

Conclusion

This technical guide outlines plausible and detailed synthetic strategies for obtaining this compound. The choice of pathway will depend on the availability of starting materials, laboratory capabilities, and desired scale. The provided protocols, based on established chemical transformations, offer a solid foundation for researchers to successfully synthesize this target molecule for further investigation in drug discovery and development programs. Careful execution and monitoring of each step are crucial for achieving optimal yields and purity.

References

5-Bromo-3-isopropyl-1H-indazole: A Technical Overview of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1276075-40-1

This technical guide provides a comprehensive overview of 5-Bromo-3-isopropyl-1H-indazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While specific detailed experimental data and biological applications for this exact molecule are not extensively available in peer-reviewed literature, this document consolidates available information and provides context based on the broader class of 5-bromo-indazole derivatives. This compound is recognized as a valuable building block in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors.[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is primarily sourced from chemical suppliers and computational models.

PropertyValueSource
CAS Number 1276075-40-1[2]
Molecular Formula C₁₀H₁₁BrN₂[1]
Molecular Weight 239.11 g/mol [1]
Appearance Not specified (likely solid)-
Storage Room temperature, dry and sealed[1]

Synthesis and Chemical Reactivity

Detailed experimental protocols for the synthesis of this compound are not explicitly described in published scientific literature. However, general synthetic strategies for related 5-bromo-1H-indazole derivatives provide a likely pathway for its preparation. The indazole scaffold can be synthesized through various methods, often involving the cyclization of appropriately substituted phenylhydrazines or other precursors.

A plausible synthetic approach could involve the use of a substituted 2-bromophenyl ketone as a starting material, which can then be cyclized to form the indazole ring. The isopropyl group at the 3-position would likely be introduced via the corresponding ketone precursor.

Below is a generalized workflow for the synthesis of 5-bromo-indazole derivatives, which could be adapted for this compound.

G General Synthetic Workflow for 5-Bromo-Indazoles start Substituted 2-Bromophenyl Precursor step1 Introduction of Isopropyl Ketone Moiety start->step1 Acylation or Alkylation step2 Cyclization Reaction (e.g., with Hydrazine) step1->step2 Reaction with Hydrazine derivative product This compound step2->product

Caption: A potential synthetic workflow for this compound.

Applications in Drug Discovery and Research

While specific biological activities of this compound are not detailed in the available literature, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry.[3] This means that the indazole core is a recurring motif in a variety of biologically active compounds and approved drugs.

Derivatives of 5-bromo-1H-indazole have been investigated for a range of therapeutic applications, including:

  • Enzyme Inhibition: The indazole nucleus is a key component of numerous kinase inhibitors used in oncology. The bromine atom at the 5-position can serve as a handle for further chemical modifications, allowing for the synthesis of diverse compound libraries to screen for inhibitory activity against various enzymes.

  • Receptor Antagonism: Certain indazole derivatives have shown activity as receptor antagonists, for example, at serotonin receptors.

  • Antimicrobial Agents: The indazole scaffold has been explored for the development of new antibacterial and antifungal agents.

The logical relationship for the application of this compound in drug discovery can be visualized as follows:

G Role in Drug Discovery start This compound (Building Block) step1 Chemical Modification (e.g., Suzuki Coupling, Amide Formation) start->step1 step2 Library of Novel Indazole Derivatives step1->step2 step3 Biological Screening (e.g., Kinase Assays, Receptor Binding Assays) step2->step3 product Identification of Lead Compounds for Drug Development step3->product

Caption: The utility of this compound in a typical drug discovery workflow.

Experimental Protocols for Related Compounds

While a specific protocol for this compound is unavailable, the following are examples of experimental procedures for the synthesis of structurally related compounds. These can provide a basis for the development of a synthetic route to the title compound.

Note: These protocols are for related but different molecules and should be adapted with caution by qualified chemists.

General Protocol for Suzuki Coupling of Bromo-Indazoles

This protocol describes a general method for the functionalization of bromo-indazoles, which could be applicable to this compound for the synthesis of more complex derivatives.

  • Reaction Setup: In a reaction vessel, combine the 5-bromo-indazole derivative (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. While detailed public data on this specific compound is scarce, its structural features, particularly the 5-bromo-indazole core, place it within a class of compounds with a rich history of biological activity. Further research and publication of its synthesis and biological evaluation would be of great benefit to the scientific community. Researchers interested in this compound are encouraged to utilize the general methodologies for indazole synthesis and functionalization as a starting point for their investigations.

References

Spectral Data Analysis of 5-Bromo-3-isopropyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the expected spectral data for the heterocyclic compound 5-Bromo-3-isopropyl-1H-indazole, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental spectra in the public domain, this guide synthesizes predicted data based on the analysis of structurally related compounds and foundational principles of spectroscopic techniques. The methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are outlined to facilitate the characterization of this and similar molecules.

Predicted Spectroscopic Data

The anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound are summarized below. These predictions are derived from the known spectral properties of the 1H-indazole core, the 5-bromo substitution pattern, and the influence of a 3-isopropyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12-13Broad Singlet1HN-H
~7.8Doublet1HH-4
~7.6Singlet1HH-6
~7.4Doublet1HH-7
~3.2Septet1HCH (isopropyl)
~1.4Doublet6HCH₃ (isopropyl)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~150C-3
~140C-7a
~125C-6
~123C-4
~121C-5
~115C-3a
~112C-7
~27CH (isopropyl)
~22CH₃ (isopropyl)

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
238/240[M]⁺ (Molecular ion peak, characteristic bromine isotope pattern)
223/225[M-CH₃]⁺
196/198[M-C₃H₆]⁺
144[M-Br-CH₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail standardized methodologies for acquiring NMR and MS data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule and confirm the connectivity of the atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

    • Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-160 ppm for this compound).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which aids in structural confirmation.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[1][2][3][4][5]

Sample Preparation:

  • For EI-MS: A small amount of the solid sample is introduced directly into the ion source, or a dilute solution in a volatile solvent (e.g., methanol or dichloromethane) can be injected.

  • For ESI-MS: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

Data Acquisition:

  • EI-MS:

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

  • ESI-MS:

    • The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets.

    • The solvent evaporates, leading to the formation of gas-phase ions.

    • The ions are then guided into the mass analyzer.

Visualizing the Workflow

The general workflow for the spectral analysis of a novel compound like this compound is depicted in the following diagram.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (EI or ESI) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Workflow for the synthesis and spectral analysis of this compound.

References

The Biological Frontier of 3-Alkyl-1H-Indazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant biological activities.[1][2] This guide focuses on the biological landscape of 3-alkyl-substituted-1H-indazoles, with a particular emphasis on the isopropyl substitution as a representative alkyl group. While literature specifically detailing the 3-isopropyl-1H-indazole core is emerging, a wealth of data on closely related 3-alkyl and other substituted indazoles provides a strong foundation for understanding their therapeutic potential, particularly as kinase inhibitors in oncology.[1] This document will synthesize the available quantitative data, provide detailed experimental methodologies for key assays, and visualize relevant biological pathways to empower researchers in the rational design of novel therapeutics based on this privileged scaffold.

Quantitative Biological Activity of Substituted 1H-Indazoles

The biological efficacy of substituted 1H-indazoles is profoundly influenced by the nature and position of their substituents. The following tables summarize the in vitro inhibitory activities of a selection of these compounds against various biological targets, primarily protein kinases implicated in cancer pathogenesis.

Table 1: Inhibitory Activity of 3-Ethynyl-1H-indazole Derivatives against the PI3K/AKT/mTOR Pathway [3]

Compound IDPI3Kα IC50 (µM)PDK1 IC50 (µM)mTOR IC50 (µM)Cellular p-AKT (Thr308) Inhibition (µM)
6 1.05>10>105.12
9 1.85>10>101.85
10 0.3611.252.53.61
13 5.12>10>10>10

Table 2: Anti-proliferative Activity of 1H-Indazole-3-amine Derivatives [4]

Compound IDK562 IC50 (µM)A549 IC50 (µM)PC-3 IC50 (µM)Hep-G2 IC50 (µM)
5a 9.32 ± 0.594.66 ± 0.4515.48 ± 1.3312.67 ± 1.31
5k 12.17 ± 2.85--3.32 ± 0.43
6a 5.19 ± 0.298.21 ± 0.566.12 ± 0.105.62 ± 1.76
6o 5.15 ± 0.55---

Table 3: Inhibitory Activity of 3-Vinylindazole Derivatives against Tropomyosin Receptor Kinases (Trks) [5]

Compound IDTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)
7mb 1.62.92.0

Key Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of novel chemical entities. The following sections provide methodologies for key assays commonly employed in the study of indazole derivatives.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of the enzyme's activity and the inhibitory potential of test compounds.[6][7]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Include a vehicle control (e.g., DMSO at the same final concentration).

  • Kinase Reaction:

    • In the wells of the assay plate, add the test compound or vehicle control.

    • Add the kinase enzyme solution.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add a volume of ADP-Glo™ Reagent equal to the volume of the kinase reaction to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.[8][9][10]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle-only control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Remove the culture medium.

    • Add fresh medium containing MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Analysis of Apoptosis by Western Blotting

Western blotting is used to detect changes in the expression and activation of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[11][12][13]

Materials:

  • Cells treated with test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells and quantify the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the changes in protein expression and activation in response to treatment with the indazole derivatives.

Visualization of Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by substituted 1H-indazoles and the general workflows of the experimental protocols described above.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Indazole 3-Alkyl-1H-Indazole Derivative Indazole->PI3K inhibits Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Kinase_Reaction Perform Kinase Reaction Compound_Prep->Kinase_Reaction ATP_Depletion Deplete ATP (ADP-Glo™ Reagent) Kinase_Reaction->ATP_Depletion Signal_Gen Generate Signal (Kinase Detection Reagent) ATP_Depletion->Signal_Gen Readout Measure Luminescence Signal_Gen->Readout End End Readout->End Apoptosis_Western_Blot_Workflow Cell_Treatment Treat Cells with Indazole Derivative Cell_Lysis Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE & Protein Transfer Cell_Lysis->SDS_PAGE Immunoblotting Immunoblotting (Primary & Secondary Antibodies) SDS_PAGE->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Analysis of Apoptotic Markers (e.g., Cleaved Caspase-3) Detection->Analysis

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-3-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile framework for designing ligands that interact with a multitude of biological targets.[1] This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound, 5-Bromo-3-isopropyl-1H-indazole. While direct experimental data for this specific molecule is not yet prevalent in published literature, a robust body of evidence from structurally related indazole derivatives allows for well-founded inferences regarding its likely biological activities and therapeutic applications. This document will delve into the established pharmacology of the indazole class, with a particular focus on kinase inhibition, and present detailed experimental protocols for the evaluation of this promising compound.

The Indazole Scaffold: A Foundation for Therapeutic Innovation

Indazoles are bicyclic heterocyclic compounds that have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor properties.[1][2][3] The therapeutic success of this scaffold is exemplified by several FDA-approved drugs, such as Pazopanib, a multi-target tyrosine kinase inhibitor for cancer treatment, and Granisetron, a serotonin 5-HT3 receptor antagonist used as an antiemetic.[1][2] The versatility of the indazole ring allows for functionalization at various positions, enabling the fine-tuning of a compound's pharmacological properties to enhance potency and selectivity.[1]

The compound of interest, this compound, possesses two key substituents that are expected to significantly influence its biological profile:

  • 5-Bromo Group: The introduction of a halogen, particularly bromine, at the C5 position is a common and effective strategy in medicinal chemistry.[1] The bromine atom can modulate the electronic properties of the indazole ring and serves as a crucial synthetic handle for further molecular elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction.[4] This allows for the exploration of structure-activity relationships by introducing a variety of substituents.

  • 3-Isopropyl Group: The C3 position of the indazole ring is frequently involved in key interactions with biological targets, particularly the hinge region of protein kinases.[5] The isopropyl group is a moderately bulky and hydrophobic substituent that can influence the compound's binding affinity and selectivity for specific targets.

Primary Inferred Therapeutic Target Class: Protein Kinases

Based on the extensive literature for the indazole scaffold, the most probable and promising therapeutic targets for this compound are protein kinases. The 1H-indazole core acts as a bioisostere of the purine ring of ATP, enabling it to function as a competitive inhibitor within the ATP-binding pocket of these enzymes.[6] The nitrogen atoms of the indazole ring are critical for forming hydrogen bonds with the kinase hinge region, a key determinant of binding affinity.[7]

Indazole-based compounds have been successfully developed as inhibitors for a wide array of protein kinases implicated in oncology and inflammatory diseases. The table below summarizes the inhibitory activities of several representative indazole derivatives against various kinases.

Indazole Derivative ClassTarget Kinase(s)Reported IC50 ValuesTherapeutic Area
1H-Indazol-3-amine DerivativesVEGFR-2, Tie2, EphB4< 50 nMCancer
1H-Indazole-3-carboxamide DerivativesGSK-30.23 - 1.20 µMNeurodegenerative Diseases, Cancer
1,4-disubstituted Indazole DerivativesGlucokinaseNot specifiedDiabetes
3-Aminoindazole DerivativesAnaplastic Lymphoma Kinase (ALK)12 nM (for Entrectinib)Cancer
Indazole-based Compoundsc-Jun N-terminal Kinase 3 (JNK3)12 nM (for SR-3737)Neurodegenerative Diseases
Indazole-based Compoundsp38 MAP Kinase3 nM (for SR-3737)Inflammatory Diseases
Indazole-piperazine/piperidine DerivativesROCK-II13 - 100 nMCardiovascular Diseases, Glaucoma
1H-Indazole-3-carboxamide Derivativesp21-activated kinase 1 (PAK1)9.8 nMCancer (Metastasis)
1H-Indazole DerivativesApoptosis signal-regulating kinase 1 (ASK1)Potent inhibition reportedInflammatory Diseases
6-(Aryl)-1H-indazole DerivativesFibroblast Growth Factor Receptor (FGFR)< 10 nMCancer

This table is a compilation of data from multiple sources; experimental conditions may vary.[3][5][8][9][10][11]

While specific SAR data for 3-isopropyl indazoles is limited, general principles from related series can be applied:

  • C3-Position: Substituents at this position are critical for interacting with the kinase hinge region. The size and nature of the C3-substituent can dictate selectivity. Small to medium hydrophobic groups are often well-tolerated and can enhance potency. The isopropyl group in this compound is hypothesized to fit into a hydrophobic pocket within the ATP-binding site of certain kinases.

  • C5-Position: Modifications at this position often extend towards the solvent-exposed region of the ATP-binding pocket. The bromo-substituent can be used as a point of attachment for larger chemical moieties to further improve affinity and selectivity.

Given the prevalence of indazoles as kinase inhibitors, this compound is likely to modulate key cellular signaling pathways involved in cell proliferation, survival, and angiogenesis. A representative pathway that could be targeted is the Receptor Tyrosine Kinase (RTK) signaling cascade.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor (e.g., VEGF, FGF) Ligand->RTK Binds and Activates Indazole This compound (Hypothesized Inhibitor) Indazole->RTK Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Modulates Response Cell Proliferation, Survival, Angiogenesis Transcription->Response

Hypothesized inhibition of a generic RTK signaling pathway.

Experimental Protocols for Target Validation

To elucidate the therapeutic potential of this compound, a systematic experimental approach is required. The following protocols for key assays are provided as a guide for researchers.

The process of identifying and validating a novel kinase inhibitor typically follows a multi-step workflow, from initial screening to cellular characterization.

Kinase_Inhibitor_Workflow start Compound Synthesis (this compound) biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo™) start->biochem_assay determine_ic50 Determine IC50 (Potency) biochem_assay->determine_ic50 selectivity Kinase Selectivity Profiling (Kinome Scan) determine_ic50->selectivity cell_assay Cell-Based Proliferation Assay (e.g., MTT) selectivity->cell_assay determine_gi50 Determine GI50 (Efficacy) cell_assay->determine_gi50 pathway_analysis Target Engagement & Pathway Analysis (Western Blot) determine_gi50->pathway_analysis lead_opt Lead Optimization pathway_analysis->lead_opt

A typical workflow for kinase inhibitor discovery and validation.

This assay measures the ability of a compound to directly inhibit the activity of a purified kinase enzyme by quantifying the amount of ADP produced.[7]

Materials:

  • Purified kinase enzyme of interest

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well, white)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compound in a suitable assay buffer.

    • In the wells of the assay plate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP (typically at its Km concentration for the specific kinase).

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and simultaneously catalyzes a luciferase/luciferin reaction that produces a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence in each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Determine the IC50 value by fitting the data to a dose-response curve.

This colorimetric assay assesses the effect of a compound on the proliferation of cancer cell lines.[7]

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Treat the cells with the various concentrations of the compound. Include a vehicle-only control.

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Conclusion and Future Directions

While direct experimental evidence is pending, the chemical structure of this compound strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents, particularly protein kinase inhibitors. The well-established role of the indazole core in targeting the ATP-binding site of kinases, combined with the specific substitutions at the C3 and C5 positions, provides a solid rationale for its investigation.

Future research should focus on the synthesis of this compound and its screening against a broad panel of kinases implicated in cancer and inflammatory diseases. Subsequent structure-activity relationship studies, guided by computational modeling, will be crucial for optimizing its potency and selectivity, ultimately paving the way for the development of a new class of targeted therapeutics. The experimental protocols outlined in this guide provide a clear roadmap for these future investigations.

References

An In-depth Technical Guide to 5-Bromo-3-isopropyl-1H-indazole: Synthesis, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-isopropyl-1H-indazole is a heterocyclic aromatic organic compound that has emerged as a valuable building block in medicinal chemistry. Its structural features, particularly the presence of the indazole core, a bromine atom, and an isopropyl group, make it a key intermediate in the synthesis of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound, with a focus on its application in the development of novel therapeutics, particularly in the oncology space. Detailed experimental protocols for the synthesis of its precursors and a logical synthetic route to the title compound are presented. Furthermore, this guide explores the mechanism of action of indazole-based kinase inhibitors, with a specific focus on the Polo-like kinase 4 (PLK4) signaling pathway, a critical regulator of cell cycle progression.

Introduction: The Rise of the Indazole Scaffold in Medicinal Chemistry

The indazole scaffold, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is considered a "privileged" structure in drug discovery.[1] This is attributed to its ability to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets with high affinity and selectivity.[1] While naturally occurring indazole derivatives are rare, synthetic analogues have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3]

The development of indazole-containing drugs has seen significant success, with several compounds receiving FDA approval for various therapeutic indications. Notable examples include Pazopanib, a multi-targeted tyrosine kinase inhibitor for the treatment of renal cell carcinoma and soft tissue sarcoma, and Axitinib, another potent kinase inhibitor used in the treatment of advanced renal cell carcinoma.[4] These successes have fueled further exploration of the chemical space around the indazole core, leading to the development of numerous derivatives with tailored pharmacological profiles.

Discovery and History of this compound

The history of this compound is therefore best understood in the context of its utility as a key intermediate in the synthesis of more complex, biologically active molecules. Its appearance in the catalogues of chemical suppliers and its implicit inclusion in patent literature concerning kinase inhibitors point to its value in drug discovery programs.

Synthesis of this compound and its Precursors

The synthesis of this compound can be logically approached through the preparation of a key precursor, 5-bromo-1H-indazole, followed by the introduction of the isopropyl group at the C3 position.

Synthesis of 5-bromo-1H-indazole

Several methods have been reported for the synthesis of 5-bromo-1H-indazole. A common and efficient method involves the diazotization of 4-bromo-2-methylaniline.

Experimental Protocol: Synthesis of 5-bromo-1H-indazole [5]

  • Step 1: Acetylation of 4-bromo-2-methylaniline. To a solution of 4-bromo-2-methylaniline in a suitable solvent (e.g., chloroform), add acetic anhydride at a controlled temperature (<40 °C). Stir the mixture for approximately one hour.

  • Step 2: Diazotization and Cyclization. To the resulting solution, add potassium acetate and isoamyl nitrite. Reflux the mixture for an extended period (e.g., 20 hours).

  • Step 3: Work-up and Purification. After cooling, the volatiles are removed under reduced pressure. The residue is then treated with concentrated hydrochloric acid and subsequently neutralized with a strong base (e.g., sodium hydroxide) to a pH of 11. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by chromatography or recrystallization to yield 5-bromo-1H-indazole.

Reactant/ReagentMolar Ratio (relative to 4-bromo-2-methylaniline)
4-bromo-2-methylaniline1.0
Acetic anhydride1.1
Potassium acetate0.3
Isoamyl nitrite1.5

Table 1: Molar Ratios of Reactants for the Synthesis of 5-bromo-1H-indazole.

Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

An alternative precursor is 5-bromo-1H-indazole-3-carboxylic acid, which can be synthesized via several routes, including the direct carboxylation of 5-bromo-1H-indazole or the bromination of indazole-3-carboxylic acid.

Experimental Protocol: Bromination of Indazole-3-carboxylic acid [6]

  • Step 1: Dissolution. Suspend indazole-3-carboxylic acid in glacial acetic acid and heat until a clear solution is formed (approximately 120 °C).

  • Step 2: Bromination. Cool the solution to 90 °C and slowly add a solution of bromine in glacial acetic acid. Maintain the temperature at 90 °C and continue stirring for several hours (e.g., 16 hours).

  • Step 3: Work-up and Purification. Cool the reaction mixture to room temperature and pour it into ice water. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 5-bromo-1H-indazole-3-carboxylic acid.

Reactant/ReagentMolar Ratio (relative to Indazole-3-carboxylic acid)
Indazole-3-carboxylic acid1.0
Bromine2.0

Table 2: Molar Ratios of Reactants for the Bromination of Indazole-3-carboxylic acid.

Proposed Synthesis of this compound

Logical Synthetic Workflow:

G cluster_0 Synthesis of Precursor cluster_1 Functionalization at C3 4-bromo-2-methylaniline 4-bromo-2-methylaniline 5-bromo-1H-indazole 5-bromo-1H-indazole 4-bromo-2-methylaniline->5-bromo-1H-indazole Diazotization/ Cyclization 5-bromo-3-iodo-1H-indazole 5-bromo-3-iodo-1H-indazole 5-bromo-1H-indazole->5-bromo-3-iodo-1H-indazole Iodination This compound This compound 5-bromo-3-iodo-1H-indazole->this compound Suzuki or other cross-coupling with isopropyl source

Caption: Proposed synthetic workflow for this compound.

Therapeutic Applications and Mechanism of Action: Targeting Kinases

This compound serves as a crucial intermediate in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cell signaling by catalyzing the phosphorylation of proteins.[7] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[7]

Polo-like Kinase 4 (PLK4) as a Therapeutic Target

Recent research has highlighted the significance of Polo-like kinase 4 (PLK4) as a therapeutic target in oncology.[8][9] PLK4 is a serine/threonine kinase that acts as the master regulator of centriole duplication during the cell cycle.[10] Centrioles are essential for the formation of centrosomes, which in turn organize the microtubule network required for proper chromosome segregation during mitosis.

Overexpression of PLK4 has been observed in various cancers and is associated with centrosome amplification, a condition that can lead to chromosomal instability and aneuploidy, contributing to tumorigenesis.[10] Therefore, inhibiting PLK4 presents a promising strategy to selectively kill cancer cells by inducing mitotic catastrophe.

Mechanism of Action of Indazole-based PLK4 Inhibitors

Indazole-based inhibitors, derived from intermediates like this compound, are designed to be ATP-competitive. They bind to the ATP-binding pocket of the PLK4 enzyme, preventing the binding of its natural substrate, ATP. This inhibition of PLK4's kinase activity disrupts the downstream signaling pathway that controls centriole duplication.

The inhibition of PLK4 leads to a failure in the formation of new centrioles. Consequently, cells entering mitosis will have an abnormal number of centrosomes, leading to the formation of multipolar spindles and improper chromosome segregation. This ultimately triggers a form of programmed cell death known as mitotic catastrophe.

Signaling Pathway of PLK4 in Centriole Duplication and its Inhibition:

G cluster_0 Normal Cell Cycle cluster_1 Inhibition by Indazole Derivative PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates SAS6 SAS6 STIL->SAS6 recruits No_Centriole_Duplication No_Centriole_Duplication STIL->No_Centriole_Duplication Centriole_Duplication Centriole_Duplication SAS6->Centriole_Duplication initiates Proper_Mitosis Proper_Mitosis Centriole_Duplication->Proper_Mitosis Indazole_Inhibitor This compound -based Inhibitor Blocked_PLK4 PLK4 (Inactive) Indazole_Inhibitor->Blocked_PLK4 binds to ATP pocket Blocked_PLK4->STIL inhibition Mitotic_Catastrophe Mitotic_Catastrophe No_Centriole_Duplication->Mitotic_Catastrophe

Caption: PLK4 signaling pathway in centriole duplication and its inhibition.

Data Summary

While specific quantitative data for this compound itself is limited as it is primarily an intermediate, the biological activity of the final inhibitor compounds derived from it is extensively studied. The following table summarizes the inhibitory activities of representative indazole-based PLK4 inhibitors.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
CFI-400945PLK42.8MCF-7 (Breast Cancer)Not explicitly stated[9]
AxitinibPLK46.5--[9]
Compound C05PLK4< 0.1IMR-32 (Neuroblastoma)0.948[11]
Compound C05PLK4< 0.1MCF-7 (Breast Cancer)0.979[11]
Compound C05PLK4< 0.1H460 (Lung Cancer)1.679[11]
Compound K22PLK40.1MCF-7 (Breast Cancer)1.3[9]

Table 3: Biological Activity of Representative Indazole-based PLK4 Inhibitors.

Conclusion and Future Perspectives

This compound represents a key molecular scaffold in the ongoing quest for novel and effective kinase inhibitors. Its strategic design allows for facile chemical modifications to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates. The focus on targeting PLK4 with indazole-based inhibitors has shown significant promise in preclinical studies, offering a potential new therapeutic avenue for cancers characterized by centrosome amplification.

Future research will likely focus on the development of more sophisticated synthetic routes to access a wider diversity of 3-substituted indazoles. Furthermore, a deeper understanding of the structure-activity relationships of indazole-based inhibitors will guide the design of next-generation compounds with improved efficacy and safety profiles. The continued exploration of the therapeutic potential of molecules derived from this compound holds great promise for advancing the field of oncology and providing new treatment options for patients with cancer.

References

A Theoretical and Computational Scrutiny of 5-Bromo-3-isopropyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 5-Bromo-3-isopropyl-1H-indazole. While specific experimental and extensive theoretical data for this particular molecule are not widely available in published literature, this document outlines the established computational methodologies used for analogous indazole structures. By presenting a framework for in-silico analysis, from geometry optimization to the prediction of spectroscopic and electronic properties, we offer a robust protocol for researchers engaged in the rational design of novel indazole-based therapeutic agents. This guide is intended to serve as a practical blueprint for computational studies, enabling a deeper understanding of the structural, electronic, and reactivity parameters of this compound and related compounds.

Introduction

The indazole scaffold is a privileged bicyclic aromatic heterocycle, integral to the structure of numerous compounds with significant pharmacological properties, including anti-inflammatory, anti-cancer, and antiviral activities. The targeted functionalization of the indazole ring system allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles. This compound, a member of this important class, presents a unique combination of substituents—a halogen atom, an alkyl group, and an unsubstituted pyrazole ring—making it a molecule of interest for further derivatization and biological screening.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[1][2][3] These computational methods provide profound insights into molecular geometry, electronic structure, and reactivity, which are crucial for understanding structure-activity relationships (SAR). This guide will detail the standard computational protocols for characterizing this compound at a molecular level.

Computational Methodology

The following sections outline a typical workflow for the theoretical investigation of an indazole derivative, based on common practices in computational chemistry for similar heterocyclic systems.

Geometry Optimization

The initial step in any theoretical analysis is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that locates the minimum energy structure on the potential energy surface.

Experimental Protocol:

  • Initial Structure Generation: The 3D structure of this compound is constructed using molecular modeling software such as GaussView or Avogadro.

  • Computational Method and Basis Set Selection: A suitable level of theory and basis set are chosen. A widely used and effective combination for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set.[1]

  • Optimization Procedure: The geometry optimization is performed using a quantum chemistry software package like Gaussian, ORCA, or GAMESS. The calculation is typically carried out in the gas phase or with an implicit solvent model (e.g., PCM, SMD) to simulate a solution environment.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

The logical workflow for geometry optimization and subsequent analysis is depicted in the following diagram.

G Computational Workflow for Molecular Characterization A Initial Molecular Structure Generation B Geometry Optimization (e.g., DFT/B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D E Analysis of Optimized Geometry (Bond Lengths, Angles) D->E F Electronic Property Calculations (HOMO, LUMO, MEP) D->F G Spectroscopic Property Prediction (IR, NMR) D->G

Computational Workflow for Molecular Characterization
Predicted Structural Parameters

Data Presentation:

Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data)

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C3-C(isopropyl)1.51
C5-Br1.90
N1-N21.38
N1-H1.01
**Bond Angles (°) **C3a-C3-C(isopropyl)128.5
C4-C5-Br119.8
N2-N1-H125.0
Dihedral Angles (°) C4-C5-C6-C70.5
C(isopropyl)-C3-C3a-N2179.9

Note: The values presented in this table are hypothetical and serve as an illustration of the type of data generated from DFT calculations. Actual values would be obtained from a dedicated computational study.

Electronic Properties

The electronic properties of a molecule are paramount in determining its reactivity and potential for intermolecular interactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the frontier molecular orbitals, which are crucial for understanding chemical reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of molecular stability and reactivity.[1]

Experimental Protocol:

  • Single Point Energy Calculation: Using the optimized geometry, a single point energy calculation is performed at the same level of theory.

  • Orbital Analysis: The energies and spatial distributions of the HOMO and LUMO are extracted from the output of the calculation.

The relationship between FMOs and reactivity descriptors can be visualized as follows:

G Frontier Molecular Orbitals and Reactivity HOMO HOMO Energy (EHOMO) EnergyGap Energy Gap (ΔE) HOMO->EnergyGap LUMO LUMO Energy (ELUMO) LUMO->EnergyGap Reactivity Chemical Reactivity EnergyGap->Reactivity Stability Kinetic Stability EnergyGap->Stability

Frontier Molecular Orbitals and Reactivity

Data Presentation:

Table 2: Predicted Electronic Properties of this compound (Hypothetical Data)

PropertyPredicted Value (eV)
HOMO Energy-6.50
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)5.25

Note: These are representative values. The actual calculated values will depend on the level of theory and solvent model used.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution in a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Experimental Protocol:

  • MEP Calculation: The MEP is calculated from the results of the single point energy calculation.

  • Visualization: The MEP surface is rendered using visualization software, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Predicted Spectroscopic Data

Computational methods can predict various spectroscopic properties, which can be invaluable for the identification and characterization of synthesized compounds.

Vibrational Spectroscopy (IR)

The vibrational frequencies calculated from the frequency analysis can be used to predict the infrared (IR) spectrum of the molecule. These predicted spectra can be compared with experimental data to confirm the structure of the compound.

Data Presentation:

Table 3: Selected Predicted Vibrational Frequencies for this compound (Hypothetical Data)

Vibrational ModePredicted Frequency (cm-1)
N-H stretch3450
C-H (aromatic) stretch3100 - 3000
C-H (aliphatic) stretch2980 - 2850
C=N stretch1620
C=C (aromatic) stretch1580 - 1450
C-Br stretch650

Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts can also be predicted with a reasonable degree of accuracy using computational methods, typically the Gauge-Independent Atomic Orbital (GIAO) method.

Experimental Protocol:

  • NMR Calculation: An NMR calculation is performed on the optimized geometry using a method like GIAO at a suitable level of theory.

  • Referencing: The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), which is also calculated at the same level of theory.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the computational analysis of this compound. While specific published data for this molecule is scarce, the methodologies described herein are robust and widely applied to the study of indazole derivatives and other heterocyclic compounds in the field of drug discovery. The application of these computational techniques can provide invaluable insights into the structural and electronic properties of this compound, thereby guiding its synthetic modification and biological evaluation. For researchers in drug development, the integration of such theoretical calculations into their workflow can significantly accelerate the design and optimization of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. The development of efficient and versatile synthetic methods to access these scaffolds is crucial for the exploration of new therapeutic agents. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the regioselective functionalization of the indazole nucleus, particularly at the C-3 position.

This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods for the synthesis of 3-substituted indazoles, including C-H arylation, Suzuki-Miyaura cross-coupling, and intramolecular C-H activation/amination.

Direct C-3 Arylation of Indazoles via C-H Activation

Direct C-H arylation has become an increasingly attractive strategy for the synthesis of bi(hetero)aryls due to its atom and step economy. Palladium-catalyzed C-3 arylation of indazoles allows for the direct formation of a C-C bond between the indazole core and an aryl group, avoiding the need for pre-functionalized starting materials.

A robust protocol for the Pd(II)-catalyzed C-3 arylation of (1H)-indazoles has been developed using a palladium acetate/1,10-phenanthroline (Phen) catalytic system. This method demonstrates broad substrate scope with various aryl iodides and bromides and is notable for not requiring silver additives, which are often used as halide scavengers.[1][2] The choice of a non-polar solvent like toluene is crucial for achieving high selectivity and reactivity.[1]

General Reaction Scheme:

Caption: Palladium-catalyzed C-3 arylation of indazoles.

Quantitative Data Summary:

EntryIndazole DerivativeAryl HalideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-MethylindazoleIodobenzene10Cs2CO3Toluene1404851[1]
21H-Indazole4-Iodotoluene10Cs2CO3Toluene1404891[1]
31H-Indazole4-Iodoanisole10Cs2CO3Toluene1404885[1]
41H-Indazole1-Iodo-4-(trifluoromethyl)benzene10Cs2CO3Toluene1404878[1]
51H-Indazole4-Bromotoluene10Cs2CO3Toluene1404865[1]

Experimental Protocol: General Procedure for C-3 Arylation of (1H) Indazole [1]

  • To an oven-dried reaction tube, add indazole (0.25 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)2, 10 mol%), and 1,10-phenanthroline (10 mol%).

  • Add cesium carbonate (Cs2CO3, 1.0 equiv) and the corresponding aryl iodide (0.5 mmol, 2.0 equiv) or aryl bromide (0.5 mmol, 2.0 equiv).

  • Add toluene (1 mL) to the reaction tube.

  • Seal the tube and heat the reaction mixture at 140 °C for 48 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-arylindazole.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Arylindazoles

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for the formation of C-C bonds. For the synthesis of 3-arylindazoles, this reaction typically involves the coupling of a 3-haloindazole (commonly 3-iodo-1H-indazole) with an arylboronic acid in the presence of a palladium catalyst and a base.[3][4][5][6] This method is valued for its broad functional group tolerance and the commercial availability of a wide range of boronic acids.[7]

The use of ferrocene-based palladium complexes, such as 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (PdCl2(dppf)), has been shown to be highly effective.[5] The reaction can also be performed in ionic liquids, which can enhance catalyst stability and recyclability.[5]

General Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_conditions Reaction Conditions Indazole 3-Iodo-1H-indazole Product 3-Aryl-1H-indazole Indazole->Product + Ar-B(OH)2 BoronicAcid Arylboronic Acid Ar-B(OH)2 BoronicAcid->Product Catalyst Pd Catalyst (e.g., PdCl2(dppf)) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Dioxane/H2O)

Caption: Suzuki-Miyaura cross-coupling for 3-arylindazoles.

Quantitative Data Summary:

Entry3-Iodo-1H-indazole DerivativeArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
11-Butyl-3-iodo-1H-indazolePhenylboronic acidPd(PPh3)4K2CO3Toluene/EtOH/H2O8092[3]
21-Butyl-3-iodo-1H-indazole4-Methoxyphenylboronic acidPd(PPh3)4K2CO3Toluene/EtOH/H2O8095[3]
31-Butyl-3-iodo-1H-indazole4-Fluorophenylboronic acidPd(PPh3)4K2CO3Toluene/EtOH/H2O8090[3]
43-Iodo-1H-indazolePhenylboronic acidPdCl2(dppf)K2CO3BMImBF410085[5]
53-Iodo-1H-indazole4-Methylphenylboronic acidPdCl2(dppf)K2CO3BMImBF410092[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [3]

  • In a round-bottom flask, dissolve the 3-iodo-1H-indazole derivative (1.0 equiv) and the arylboronic acid (1.2 equiv) in a mixture of toluene, ethanol, and water.

  • Add potassium carbonate (K2CO3, 2.0 equiv) to the mixture.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 5 mol%).

  • Heat the reaction mixture at 80 °C under an inert atmosphere until the reaction is complete (monitored by TLC).

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-arylindazole.

Synthesis of 3-Substituted Indazoles via Intramolecular C-H Activation/Amination

This approach constructs the indazole ring itself, with the C-3 substituent being introduced from the starting material, typically a hydrazone derivative.[8][9][10][11] One efficient method involves the palladium-catalyzed intramolecular C-H activation and amination of benzophenone tosylhydrazones.[8] Another related strategy utilizes the C-H activation of hydrazone compounds followed by intramolecular amination, which is efficiently catalyzed by Pd(OAc)2 in the presence of co-oxidants like Cu(OAc)2 and AgOCOCF3.[9] This method is advantageous as it tolerates a variety of functional groups and proceeds under relatively mild conditions.

General Reaction Scheme:

Intramolecular_Amination cluster_conditions Reaction Conditions Hydrazone Aryl Hydrazone Indazole 3-Substituted Indazole Hydrazone->Indazole Pd(OAc)2 (cat.) Cu(OAc)2, AgOCOCF3 Solvent Solvent (e.g., Dioxane) Temperature Heat

Caption: Synthesis of 3-substituted indazoles via intramolecular C-H activation.

Quantitative Data Summary:

EntryHydrazone SubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
1Benzaldehyde N-tosylhydrazonePd(OAc)2/Cu(OAc)2/AgOCOCF3Dioxane1001285[9]
24-Methoxybenzaldehyde N-tosylhydrazonePd(OAc)2/Cu(OAc)2/AgOCOCF3Dioxane1001292[9]
34-Chlorobenzaldehyde N-tosylhydrazonePd(OAc)2/Cu(OAc)2/AgOCOCF3Dioxane1001278[9]
42-Naphthaldehyde N-tosylhydrazonePd(OAc)2/Cu(OAc)2/AgOCOCF3Dioxane1001288[9]
5Cyclohexanecarbaldehyde N-tosylhydrazonePd(OAc)2/Cu(OAc)2/AgOCOCF3Dioxane1001275[9]

Experimental Protocol: General Procedure for Intramolecular C-H Activation/Amination [9]

  • To a sealed tube, add the hydrazone (0.2 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)2, 5 mol%), copper(II) acetate (Cu(OAc)2, 1.0 equiv), and silver trifluoroacetate (AgOCOCF3, 1.0 equiv).

  • Add dry dioxane (2 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography or column chromatography on silica gel to afford the desired 3-substituted indazole.

These palladium-catalyzed methods provide powerful and versatile routes for the synthesis of 3-substituted indazoles, enabling the generation of diverse libraries of these important heterocyclic compounds for applications in drug discovery and materials science. The choice of method will depend on the desired substitution pattern and the availability of starting materials.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Bromo-3-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-3-isopropyl-1H-indazole with various aryl and heteroaryl boronic acids. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel indazole derivatives, which are prominent scaffolds in numerous biologically active compounds.[1]

The indazole core is a privileged structure in drug discovery, with derivatives showing a wide range of therapeutic applications, including oncology and anti-inflammatory treatments.[2][3][4][5][6] The functionalization at the 5-position of the indazole ring through Suzuki-Miyaura coupling allows for the introduction of diverse molecular fragments, enabling extensive structure-activity relationship (SAR) studies.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., boronic acid or ester) and an organic halide. The catalytic cycle involves three primary steps: oxidative addition of the palladium catalyst to the aryl bromide, transmetalation with the boronate complex, and reductive elimination to form the C-C bond and regenerate the catalyst. A base is essential for the activation of the organoboron species.

Data Presentation: Reaction Conditions and Yields for Analagous 5-Bromoindazoles

While specific data for this compound is not extensively available in the cited literature, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of structurally related 5-bromoindazoles. These conditions can serve as a strong starting point for optimization with the 3-isopropyl analogue.

SubstrateBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Dimethoxyethane80295[1]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PCy₃)₂ (5)K₂CO₃ (2)Dimethoxyethane80465[1]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dimethoxyethane80422[1]
5-Bromo-1H-indazole-3-carboxylateN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)Dimethoxyethane80280[1]
5-BromoindoleArylboronic acidPd(PPh₃)₄ (7)Cs₂CO₃ (2)Ethanol100 (MW)0.5-0.778-95[7]
3-Bromo-1H-indazoleArylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/EtOH/H₂O140 (MW)-70-90[8]

Based on these findings, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) appears to be a highly effective catalyst for the Suzuki coupling of 5-bromoindazoles, often providing high yields in short reaction times.[1]

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound. Protocol 1 is a general thermal heating method, while Protocol 2 utilizes microwave irradiation for accelerated reaction times.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Thermal Heating)

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2-1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous Dimethoxyethane (DME) or a mixture of Dioxane and Water

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask)

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous dimethoxyethane to the vessel via syringe.

  • In a separate vial, dissolve Pd(dppf)Cl₂ (0.05 equiv.) in a small amount of the solvent and add it to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3-isopropyl-1H-indazole.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.3 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-7 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Ethanol

  • Microwave reaction vial with a stir bar

  • Microwave reactor

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate

  • Celite

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Add ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-140 °C for 20-40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow reagents Reagents: - this compound - Boronic Acid - Palladium Catalyst - Base setup Reaction Setup: - Add solids to vessel - Evacuate & backfill with inert gas - Add solvent reagents->setup 1. Combine reaction Reaction: - Heat (80-140°C) - Monitor by TLC/LC-MS setup->reaction 2. Initiate workup Aqueous Work-up: - Cool to RT - Dilute with EtOAc & H₂O - Separate layers - Wash with brine reaction->workup 3. Quench purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate - Column Chromatography workup->purification 4. Isolate product Final Product: 5-Aryl-3-isopropyl-1H-indazole purification->product 5. Characterize

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle Diagram

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_intermediate R¹-Pd(II)L₂-R² tm->pd2_intermediate boronate R²-B(OR)₂ boronate->tm base Base base->tm re Reductive Elimination pd2_intermediate->re re->pd0 product R¹-R² re->product aryl_halide R¹-X (5-Bromo-3-isopropyl- 1H-indazole) aryl_halide->oa

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for N-Alkylation of 5-Bromo-3-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of indazoles is a critical transformation in medicinal chemistry, as the substituent on the indazole nitrogen significantly influences the pharmacological properties of the resulting molecule.[1][2] 5-Bromo-3-isopropyl-1H-indazole is a valuable scaffold in drug discovery, and the ability to selectively alkylate at the N1 or N2 position is crucial for developing structure-activity relationships (SAR) and identifying novel therapeutic agents.[3] However, the presence of two nucleophilic nitrogen atoms in the indazole ring often leads to the formation of a mixture of N1 and N2 regioisomers, posing a significant synthetic challenge.[1][4][5][6]

The regioselectivity of the N-alkylation of indazoles is highly dependent on several factors, including the choice of base, solvent, and alkylating agent, as well as the steric and electronic nature of the substituents on the indazole core.[1][4][7] This document provides detailed protocols for the selective N-alkylation of this compound, supported by data from analogous systems to guide researchers in achieving the desired regiochemical outcome.

Factors Influencing Regioselectivity

The alkylation of 1H-indazoles can be directed towards either the N1 or N2 position by carefully selecting the reaction conditions. The outcome is often a result of the interplay between kinetic and thermodynamic control. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1][7][8]

  • Base and Solvent: Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) typically favor the formation of the thermodynamically more stable N1-alkylated product.[1][4][7] Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can often lead to a mixture of N1 and N2 isomers.[1]

  • Alkylating Agent: The nature of the electrophile can also influence the N1/N2 ratio.

  • Substituents: Substituents on the indazole ring play a crucial role. Electron-withdrawing groups at the C3 position can influence the acidity of the N1-H and the nucleophilicity of the nitrogen atoms. The steric bulk of substituents, particularly at the C3 and C7 positions, can direct the alkylation to the less hindered nitrogen.[1][7] In the case of this compound, the electron-donating and sterically bulky isopropyl group at the C3 position is expected to influence the regioselectivity.

Experimental Protocols

The following protocols are adapted from established procedures for the N-alkylation of substituted indazoles and are recommended for the N-alkylation of this compound.

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position by using a strong base in a non-polar aprotic solvent.[1][4][7]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., alkyl bromide, alkyl iodide, or alkyl tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.

Protocol 2: N2-Alkylation via Mitsunobu Reaction (Kinetic Control)

The Mitsunobu reaction often favors the formation of the N2-alkylated indazole, which is considered the kinetically favored product.[7][9]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Alcohol (corresponding to the desired alkyl group, 1.5 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a solution of this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF, cool the mixture to 0 °C.

  • Reagent Addition: Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Directly purify the crude residue by flash column chromatography on silica gel to separate the N1 and N2 isomers and isolate the desired N2-alkylated product.

Data Presentation

The following table summarizes the expected outcomes for the N-alkylation of substituted indazoles under different reaction conditions, based on literature data for analogous systems. This data can be used as a guide to predict the regioselectivity for the alkylation of this compound.

Starting Material (Indazole)Alkylating AgentBase/ReagentSolventTemp.N1:N2 RatioYield (%)Reference
5-Bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFRT38:4684[6]
5-Bromo-1H-indazole-3-carboxylateAlkyl tosylateCs₂CO₃Dioxane90 °C>95:590-98[5]
5-Bromo-1H-indazole-3-carboxylateAlcoholPPh₃, DEADTHF50 °C>5:95>90[5]
3-tert-Butyl-1H-indazolen-Pentyl bromideNaHTHFRT>99:1-[7]
1H-IndazoleAlkyl halideK₂CO₃DMFRTMixture-[1]

Mandatory Visualization

G Experimental Workflow for N-Alkylation of this compound cluster_prep Preparation cluster_n1 Protocol 1: N1-Alkylation cluster_n2 Protocol 2: N2-Alkylation (Mitsunobu) start This compound dissolve Dissolve in Anhydrous Solvent start->dissolve deprotonation_n1 Deprotonation with NaH in THF at 0°C dissolve->deprotonation_n1 mitsunobu_reagents Add Alcohol, PPh3, DIAD/DEAD in THF at 0°C dissolve->mitsunobu_reagents alkylation_n1 Add Alkylating Agent deprotonation_n1->alkylation_n1 reaction_n1 Stir at RT for 16-24h alkylation_n1->reaction_n1 workup_n1 Quench, Extract, Purify reaction_n1->workup_n1 product_n1 N1-alkylated Product workup_n1->product_n1 reaction_n2 Stir and warm to RT overnight mitsunobu_reagents->reaction_n2 workup_n2 Concentrate and Purify reaction_n2->workup_n2 product_n2 N2-alkylated Product workup_n2->product_n2

Caption: General experimental workflow for the regioselective N-alkylation of this compound.

References

Application Notes and Protocols for the Functionalization of the C5-Position of 3-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical modification of the C5-position of 3-isopropyl-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C5-position offers a valuable vector for modulating the pharmacological properties of drug candidates. The following sections detail key synthetic strategies, including halogenation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, to introduce diverse functionalities at this position.

Introduction to C5-Functionalization of 3-isopropyl-1H-indazole

The functionalization of the indazole core is a critical step in the development of novel therapeutics. The C5-position, located on the benzene ring portion of the molecule, is a prime target for modification to influence ligand-receptor interactions, improve pharmacokinetic profiles, and explore structure-activity relationships (SAR). The 3-isopropyl substituent provides a stable anchor and can influence the overall electronic and steric properties of the indazole ring.

This guide outlines a two-step strategy for C5-functionalization:

  • Halogenation: Introduction of a halogen atom (typically bromine) at the C5-position to create a versatile synthetic handle.

  • Cross-Coupling Reactions: Utilization of the C5-halogenated intermediate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.

Experimental Protocols

Synthesis of 5-bromo-3-isopropyl-1H-indazole

This protocol describes the bromination of 3-isopropyl-1H-indazole at the C5-position. This intermediate is a key building block for subsequent cross-coupling reactions.

Materials:

  • 3-isopropyl-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Dissolve 3-isopropyl-1H-indazole (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

C5-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids to introduce aryl substituents at the C5-position.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,2-dimethoxyethane (DME) and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the C5-arylated 3-isopropyl-1H-indazole.

C5-Amination via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of C5-amino-3-isopropyl-1H-indazoles from this compound and a primary or secondary amine.[2][3]

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Heat the mixture to 100-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 5-amino-3-isopropyl-1H-indazole derivative.

Data Presentation

Table 1: Representative Yields for Suzuki-Miyaura Cross-Coupling of 5-Bromoindazoles [1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-3-isopropyl-1H-indazole85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3-isopropyl-1H-indazole92
33-Thienylboronic acid5-(3-Thienyl)-3-isopropyl-1H-indazole78

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Table 2: General Conditions for Buchwald-Hartwig Amination [2][3]

ParameterCondition
CatalystPd₂(dba)₃
LigandXantphos
BaseNaOtBu
SolventToluene
Temperature100-110 °C

Visualizations

reaction_pathway cluster_start Starting Material cluster_intermediate Halogenated Intermediate cluster_products C5-Functionalized Products start 3-isopropyl-1H-indazole intermediate This compound start->intermediate NBS, DCM product1 5-Aryl-3-isopropyl-1H-indazole intermediate->product1 ArB(OH)₂, Pd(dppf)Cl₂, K₂CO₃ product2 5-Amino-3-isopropyl-1H-indazole intermediate->product2 R₂NH, Pd₂(dba)₃, Xantphos, NaOtBu

Caption: Synthetic pathways for C5-functionalization.

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination s1 Combine Reactants: This compound, Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃ s2 Add Solvents: Degassed DME and Water s1->s2 s3 Reaction: Heat to 80-90 °C s2->s3 s4 Work-up: Dilute, Wash, Dry, Concentrate s3->s4 s5 Purification: Flash Column Chromatography s4->s5 b1 Combine Catalyst System: Pd₂(dba)₃, Xantphos, NaOtBu b2 Add Reactants & Solvent: This compound, Amine, Toluene b1->b2 b3 Reaction: Heat to 100-110 °C b2->b3 b4 Work-up: Quench, Extract, Wash, Dry, Concentrate b3->b4 b5 Purification: Flash Column Chromatography b4->b5

Caption: Experimental workflows for cross-coupling.

References

Application Notes and Protocols for the Gram-Scale Synthesis of 5-Bromo-3-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step experimental procedure for the gram-scale synthesis of 5-Bromo-3-isopropyl-1H-indazole, a key intermediate in pharmaceutical research and drug development. The synthesis is presented as a robust five-step sequence, commencing with the formation of the 5-bromo-1H-indazole core, followed by nitrogen protection, C-3 iodination, a key Negishi cross-coupling reaction to introduce the isopropyl group, and concluding with deprotection. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, tabulated data for clarity, and a visual workflow diagram.

Introduction

Indazole derivatives are significant heterocyclic scaffolds in medicinal chemistry, frequently appearing in the structure of kinase inhibitors and other therapeutic agents. The title compound, this compound, serves as a valuable building block for the synthesis of complex biologically active molecules. The synthetic route detailed herein is designed to be scalable and reproducible, providing a reliable method for obtaining gram quantities of the target compound.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following five-step reaction sequence:

  • Step 1: Synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline.

  • Step 2: N-protection of 5-bromo-1H-indazole using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).

  • Step 3: Regioselective C-3 iodination of N-SEM-5-bromo-1H-indazole.

  • Step 4: Palladium-catalyzed Negishi cross-coupling of the 3-iodo intermediate with isopropylzinc bromide.

  • Step 5: Deprotection of the SEM group to yield the final product.

Experimental Protocols

Step 1: Synthesis of 5-bromo-1H-indazole

This procedure is adapted from a known method for the cyclization of N-acetyl-2-methylanilines.[1]

  • Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-bromo-2-methylaniline186.0595.0 g0.511
Chloroform (CHCl₃)119.38700 mL-
Acetic Anhydride102.09109 mL1.15
Potassium Acetate98.1414.6 g0.149
Isoamyl Nitrite117.15147 mL1.18
Conc. Hydrochloric Acid36.46500 mL-
50% Sodium Hydroxide (aq)40.00~520 g-
Ethyl Acetate88.11~1 L-
Heptane100.21~550 mL-
Magnesium Sulfate120.373 g-
  • Procedure:

    • To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (700 mL), add acetic anhydride (109 mL) while maintaining the temperature below 40°C.

    • Stir the solution for 50 minutes.

    • Add potassium acetate (14.6 g) and isoamyl nitrite (147 mL).

    • Heat the solution to reflux (approx. 68°C) and maintain for 20 hours.

    • Cool the reaction to 25°C and distill off the volatile components under vacuum (30 mmHg, 30-40°C).

    • Add water (225 mL in portions) and continue distillation to remove residual volatiles via azeotrope formation.

    • Transfer the product mass to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).

    • Heat the mixture to 50-55°C and add another 100 mL of concentrated HCl in portions over 2 hours.

    • Cool the solution to 20°C and carefully add 50% aqueous sodium hydroxide (~520 g) to adjust the pH to 11, keeping the temperature below 37°C.

    • Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a pad of Celite.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).

    • Combine the organic layers, wash with brine (240 mL), and dry over magnesium sulfate.

    • Filter through a silica gel pad (45 g) with ethyl acetate.

    • Concentrate the eluant by rotary evaporation, adding heptane (total of 450 mL) during distillation until a dry solid remains.

    • Slurry the solid with heptane (100 mL), filter, and dry under vacuum at 45°C to yield 5-bromo-1H-indazole.

  • Expected Yield: ~91.9 g (94%).

Step 2: N-Protection of 5-bromo-1H-indazole with SEM-Cl

This step protects the indazole nitrogen, facilitating selective C-3 functionalization.[2][3]

  • Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-bromo-1H-indazole197.0391.0 g0.462
N,N-Dimethylformamide (DMF)73.09900 mL-
Sodium Hydride (60% disp.)24.0020.3 g0.508
SEM-Cl166.7284.5 mL0.508
Saturated NH₄Cl (aq)-~500 mL-
Diethyl Ether74.12~1.5 L-
  • Procedure:

    • Dissolve 5-bromo-1H-indazole (91.0 g) in anhydrous DMF (900 mL) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C in an ice bath.

    • Carefully add sodium hydride (20.3 g, 60% dispersion in mineral oil) portion-wise, allowing for gas evolution to subside between additions.

    • Stir the mixture at 0°C for 30 minutes.

    • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 84.5 mL) dropwise over 30 minutes, keeping the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride (500 mL).

    • Extract the mixture with diethyl ether (3 x 500 mL).

    • Combine the organic layers, wash with water (3 x 400 mL) and brine (400 mL), then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure. The resulting regioisomers (N1-SEM and N2-SEM) are typically carried forward without separation.

  • Expected Yield: Quantitative combined yield of isomers.

Step 3: C-3 Iodination of N-SEM-5-bromo-1H-indazole

This step activates the C-3 position for the subsequent cross-coupling reaction.[4]

  • Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-SEM-5-bromo-1H-indazole327.31151 g0.462
Anhydrous THF72.111.5 L-
n-Butyllithium (2.5 M in hexanes)64.06203 mL0.508
Iodine (I₂)253.81129 g0.508
Saturated Na₂S₂O₃ (aq)-~500 mL-
  • Procedure:

    • Dissolve the N-SEM-5-bromo-1H-indazole isomer mixture (151 g) in anhydrous THF (1.5 L) under an inert atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Add n-butyllithium (203 mL, 2.5 M solution in hexanes) dropwise over 1 hour, maintaining the temperature at -78°C.

    • Stir the resulting solution at -78°C for 1 hour.

    • In a separate flask, dissolve iodine (129 g) in anhydrous THF (500 mL) and cool to -78°C.

    • Transfer the lithiated indazole solution to the iodine solution via cannula while maintaining the temperature at -78°C.

    • Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous sodium thiosulfate (500 mL) until the iodine color disappears.

    • Extract with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the 3-iodo-N-SEM-5-bromo-1H-indazole isomers.

  • Expected Yield: ~175 g (84%).

Step 4: Negishi Cross-Coupling with Isopropylzinc Bromide

This key step introduces the isopropyl group at the C-3 position. The procedure is based on established methods for sp²-sp³ Negishi couplings.[5][6]

  • Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-iodo-N-SEM-5-bromo-indazole453.21170 g0.375
Isopropylzinc bromide (0.5 M in THF)-900 mL0.450
Pd(OAc)₂224.500.84 g0.00375
CPhos (ligand)462.591.74 g0.00375
Anhydrous THF72.111.7 L-
  • Procedure:

    • In a dry flask under an inert atmosphere, add Pd(OAc)₂ (0.84 g) and CPhos ligand (1.74 g).

    • Add anhydrous THF (200 mL) and stir for 15 minutes to form the catalyst complex.

    • In a separate, larger flask, dissolve the 3-iodo-N-SEM-5-bromo-indazole (170 g) in anhydrous THF (1.5 L).

    • Add the pre-formed catalyst solution to the indazole solution.

    • Add the isopropylzinc bromide solution (900 mL, 0.5 M in THF) dropwise at room temperature over 1 hour.

    • Stir the reaction mixture at room temperature for 12 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (800 mL).

    • Extract with ethyl acetate (3 x 600 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-SEM-5-bromo-3-isopropyl-1H-indazole.

  • Expected Yield: ~110 g (82%).

Step 5: Deprotection of the SEM Group

The final step removes the SEM protecting group to yield the target compound.[2][7]

  • Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-SEM-5-bromo-3-isopropyl-indazole369.36108 g0.292
Dichloromethane (DCM)84.931 L-
Magnesium Bromide (MgBr₂)184.11161 g0.876
Diethyl Ether74.121 L-
Saturated NaHCO₃ (aq)-~500 mL-
  • Procedure:

    • Dissolve the N-SEM-protected indazole (108 g) in a mixture of diethyl ether (1 L) and dichloromethane (1 L).

    • Add anhydrous magnesium bromide (161 g) to the solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into saturated aqueous sodium bicarbonate (500 mL).

    • Separate the layers and extract the aqueous layer with dichloromethane (2 x 300 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

  • Expected Yield: ~62 g (89%).

Visualization of Experimental Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: N-Protection cluster_step3 Step 3: C-3 Iodination cluster_step4 Step 4: Negishi Coupling cluster_step5 Step 5: Deprotection cluster_final Final Product SM 4-bromo-2-methylaniline P1 Synthesize 5-bromo-1H-indazole Reagents: Ac₂O, Isoamyl Nitrite, HCl, NaOH Yield: 94% SM->P1 P2 Protect with SEM-Cl Reagents: NaH, SEM-Cl, DMF Yield: Quantitative P1->P2 P3 Iodinate at C-3 Position Reagents: n-BuLi, I₂, THF Yield: 84% P2->P3 P4 Couple with Isopropylzinc Bromide Reagents: i-PrZnBr, Pd(OAc)₂, CPhos Yield: 82% P3->P4 P5 Remove SEM Group Reagents: MgBr₂, DCM/Ether Yield: 89% P4->P5 FP This compound P5->FP

Caption: Synthetic workflow for this compound.

References

Application of 5-Bromo-3-isopropyl-1H-indazole in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of targeted therapies, particularly kinase inhibitors.[1] Its structural similarity to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding site of kinases. Among the various substituted indazoles, 5-Bromo-3-isopropyl-1H-indazole emerges as a key building block for the synthesis of novel and potent kinase inhibitors. The strategic placement of a bromine atom at the 5-position provides a versatile handle for introducing chemical diversity through various cross-coupling reactions. This, combined with the isopropyl group at the 3-position which can influence selectivity and potency, makes this scaffold highly attractive for drug discovery programs targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and synthesis of next-generation kinase inhibitors.

Rationale for Use in Kinase Inhibitor Synthesis

The utility of this compound in the synthesis of kinase inhibitors is underpinned by several key features:

  • Privileged Scaffold : The 1H-indazole core is a well-established pharmacophore that can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1]

  • Versatile Bromine Handle : The bromine atom at the 5-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This allows for the systematic exploration of the solvent-exposed region of the ATP-binding pocket, enabling the optimization of inhibitor potency and selectivity.

  • Modulation of Physicochemical Properties : The isopropyl group at the 3-position can contribute to favorable hydrophobic interactions within the active site and can be crucial for achieving selectivity for specific kinases.

  • Proven Track Record : Numerous indazole-based compounds, such as Axitinib and Pazopanib, are approved drugs that validate the clinical and therapeutic potential of this scaffold.[1]

Key Kinase Targets and Signaling Pathways

Derivatives of 5-bromoindazoles have shown inhibitory activity against a variety of kinases involved in critical cellular signaling pathways. The functionalization of the 5-position of the indazole ring allows for the targeting of diverse kinase families.

Potential Kinase Targets:

  • Tyrosine Kinases:

    • Vascular Endothelial Growth Factor Receptors (VEGFRs)

    • Fibroblast Growth Factor Receptors (FGFRs)

    • Platelet-Derived Growth Factor Receptors (PDGFRs)

    • Janus Kinases (JAKs)

  • Serine/Threonine Kinases:

    • Polo-like Kinase 4 (PLK4)

    • Glycogen Synthase Kinase 3 (GSK-3)

    • Rho-associated coiled-coil containing protein kinases (ROCKs)

These kinases are integral components of signaling pathways that regulate cell proliferation, survival, angiogenesis, and migration. Dysregulation of these pathways is a hallmark of many cancers and other diseases.

Kinase_Signaling_Pathways cluster_0 Cell Proliferation & Survival cluster_1 Inflammation & Cytokine Signaling cluster_2 Cell Cycle Control Growth Factors Growth Factors RTKs (VEGFR, FGFR) RTKs (VEGFR, FGFR) Growth Factors->RTKs (VEGFR, FGFR) RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK RTKs (VEGFR, FGFR)->RAS/RAF/MEK/ERK PI3K/AKT/mTOR PI3K/AKT/mTOR RTKs (VEGFR, FGFR)->PI3K/AKT/mTOR Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK->Cell Proliferation Cell Survival Cell Survival PI3K/AKT/mTOR->Cell Survival Cytokines Cytokines JAKs JAKs Cytokines->JAKs STATs STATs JAKs->STATs Gene Transcription Gene Transcription STATs->Gene Transcription PLK4 PLK4 Centrosome Duplication Centrosome Duplication PLK4->Centrosome Duplication Mitosis Mitosis Centrosome Duplication->Mitosis

Caption: Key signaling pathways potentially targeted by inhibitors derived from this compound.

Data Presentation: Inhibitory Activities of Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of representative indazole-based kinase inhibitors, highlighting the potential for developing potent molecules from this scaffold. While specific data for derivatives of this compound is not publicly available, the data for analogous compounds demonstrate the scaffold's promise.

Compound IDTarget KinaseIC50 (nM)Cellular Antiproliferative Activity (Cell Line, IC50 µM)Reference Compound
Axitinib VEGFR1/2/30.1/0.2/0.1-0.3-Yes
Pazopanib VEGFR1/2/310/30/47-Yes
CFI-400945 Derivative (K22) PLK40.1MCF-7, 1.3No
FGFR1 Inhibitor (14d) FGFR15.5-No
GSK-3 Inhibitor (51d) GSK-3230-No

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 5-aryl-3-isopropyl-1H-indazoles, a key step in generating a library of potential kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the palladium catalyst (0.05-0.1 eq.) to the vessel.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3-isopropyl-1H-indazole.

Suzuki_Miyaura_Workflow Start Start Reactants Combine: - this compound - Arylboronic Acid - Base Start->Reactants Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Reactants->Inert_Atmosphere Add_Catalyst Add Palladium Catalyst Inert_Atmosphere->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat_Stir Heat (80-100 °C) and Stir (4-12 hours) Add_Solvent->Heat_Stir Workup Aqueous Workup (Extraction) Heat_Stir->Workup Purification Purify by Column Chromatography Workup->Purification Product 5-Aryl-3-isopropyl-1H-indazole Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol enables the synthesis of 5-amino-3-isopropyl-1H-indazoles, introducing a key pharmacophore for interaction with the kinase hinge region.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., G3 or G4 Buchwald precatalysts)

  • Ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the amine (1.1-1.5 eq.), the base (1.5-2.0 eq.), the palladium precatalyst (0.01-0.05 eq.), and the ligand (0.01-0.05 eq.) to a reaction tube.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 5-amino-3-isopropyl-1H-indazole derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a synthesized compound to inhibit the activity of a target kinase by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Assay plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In the wells of an assay plate, add the kinase, the substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagent Mix: - Kinase - Substrate - Inhibitor Dilutions Start->Prepare_Reagents Initiate_Reaction Initiate Reaction with ATP Prepare_Reagents->Initiate_Reaction Incubate Incubate (e.g., 30°C, 60 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->Stop_Reaction Develop_Signal Develop Luminescent Signal (Kinase Detection Reagent) Stop_Reaction->Develop_Signal Measure_Luminescence Measure Luminescence Develop_Signal->Measure_Luminescence Analyze_Data Analyze Data and Calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic design allows for the application of robust and efficient synthetic methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, to generate diverse libraries of compounds for biological screening. The protocols and data presented herein provide a solid framework for researchers to design, synthesize, and evaluate new therapeutic agents based on this promising scaffold, with the potential to address unmet medical needs in oncology and other disease areas.

References

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-3-isopropyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields and other common issues encountered during the synthesis of 5-Bromo-3-isopropyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: A highly effective and increasingly common method is the one-pot synthesis from a substituted 2-aminobenzonitrile and an isopropyl Grignard reagent. This approach involves the addition of the Grignard reagent to the nitrile group, followed by an iron-catalyzed intramolecular N-N bond formation. This method is often favored for its operational simplicity and good to excellent yields.

Q2: I am experiencing very low yields in my synthesis. What are the most likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route. For the common one-pot synthesis from 2-aminobenzonitrile, key factors include:

  • Poor quality of the Grignard reagent: Isopropylmagnesium chloride is sensitive to air and moisture. Incomplete formation or degradation of the Grignard reagent will directly lead to low yields.

  • Inefficient N-N bond formation: The iron-catalyzed cyclization is a critical step. The choice of iron salt and ligand, as well as reaction conditions, can significantly impact the efficiency of this step.

  • Side reactions: Formation of byproducts, such as the corresponding ketimine intermediate, can reduce the yield of the desired indazole.

For cross-coupling methods (e.g., Negishi or Suzuki-Miyaura), low yields are often attributed to catalyst deactivation, issues with the organometallic reagent, or suboptimal reaction conditions.

Q3: How can I improve the yield of the Grignard-based one-pot synthesis?

A3: To improve the yield, consider the following troubleshooting strategies:

  • Grignard Reagent Quality:

    • Ensure all glassware is rigorously dried.

    • Use anhydrous solvents.

    • Prepare the Grignard reagent fresh for each reaction.

    • Consider titrating the Grignard reagent to determine its exact concentration before use.

  • Reaction Conditions for N-N Coupling:

    • Optimize the iron catalyst and ligand. FeCl₃ with a bipyridine ligand has been shown to be effective.

    • Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and other reagents.

    • Stirring and temperature control are crucial for maintaining a homogeneous reaction mixture and preventing side reactions.

Q4: What are the main side products to expect, and how can they be minimized?

A4: In the one-pot synthesis from 2-aminobenzonitrile, the primary side product is the uncyclized ketimine intermediate. Its formation can be minimized by ensuring the efficiency of the subsequent N-N bond formation step. This can be achieved by optimizing the catalyst system and reaction time. In cross-coupling reactions, common side products include homocoupled products and protodehalogenation of the starting material. These can be minimized by careful control of reaction conditions and using the appropriate catalyst and ligands.

Troubleshooting Guides

Issue 1: Low Yield in the One-Pot Synthesis from 5-Bromo-2-aminobenzonitrile and Isopropylmagnesium Chloride
Symptom Potential Cause Recommended Solution
Low conversion of starting material Inactive or insufficient Grignard reagent.Prepare fresh isopropylmagnesium chloride and titrate to confirm concentration. Ensure all reagents and solvents are anhydrous. Use a slight excess (1.2-1.5 equivalents) of the Grignard reagent.
Low reactivity of the nitrile.Ensure the reaction temperature is appropriate for the Grignard addition. Gentle heating may be required, but this should be done cautiously to avoid side reactions.
Formation of significant amount of ketimine byproduct Inefficient N-N bond formation.Optimize the iron catalyst and ligand system. FeCl₃ with a bipyridine ligand is a good starting point. Ensure the catalyst is added under an inert atmosphere.
Reaction time is too short.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time for the cyclization step.
Complex mixture of products Decomposition of starting materials or products.Control the reaction temperature carefully, especially during the Grignard addition and workup. Ensure the workup procedure is not too acidic or basic, which could lead to decomposition.
Issue 2: Low Yield in Negishi Coupling of 3-Halo-5-bromo-1H-indazole with Isopropylzinc Reagent
Symptom Potential Cause Recommended Solution
No or very little product formation Catalyst deactivation.Use a pre-catalyst or activate the catalyst in situ. Ensure strictly anaerobic and anhydrous conditions. The nitrogen atoms in the indazole ring can coordinate to the palladium catalyst and inhibit its activity; using bulky electron-rich phosphine ligands can mitigate this.[1]
Poor quality of the organozinc reagent.Prepare the isopropylzinc reagent fresh. Ensure the starting alkyl halide is pure and the zinc is activated.
Significant amount of homocoupled product Suboptimal reaction conditions.Lower the reaction temperature. Use a lower catalyst loading. Ensure slow addition of the organozinc reagent.
Protodehalogenation of the starting material Presence of protic impurities.Use rigorously dried solvents and reagents. Add a proton scavenger to the reaction mixture.

Data Presentation

Table 1: Comparison of Reported Yields for C3-Alkylation of Indazoles

Method Substrate Reagent Catalyst/Conditions Yield (%) Reference
One-pot from 2-aminobenzonitrile2-aminobenzonitrilesGrignard ReagentsFeCl₃/Bpy, airGood to excellent(Based on similar syntheses)
Negishi CouplingN-protected 3-iodo-indazole(Hetero)arylzinc reagentsPd-catalystHigh yields[2]
Suzuki-Miyaura Coupling3-iodo-1H-indazoleOrganoboron reagentsPd-catalyst, baseModerate to excellent[1]
CuH-Catalyzed AllylationN-(benzoyloxy)indazolesAlkenesCuH-catalystGood to excellent(Specific to allylation)

Note: Yields are highly substrate and condition dependent.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 3-substituted-1H-indazoles from 2-aminobenzonitriles.

Materials:

  • 5-Bromo-2-aminobenzonitrile

  • Isopropylmagnesium chloride (in THF)

  • Iron(III) chloride (FeCl₃)

  • 2,2'-Bipyridine (Bpy)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous solution of NH₄Cl (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dried flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-aminobenzonitrile (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of isopropylmagnesium chloride (1.2-1.5 eq) in THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • In a separate flask, prepare a solution of FeCl₃ (0.1 eq) and 2,2'-bipyridine (0.1 eq) in anhydrous THF.

  • Add the catalyst solution to the reaction mixture.

  • Open the flask to the air (or bubble air through the solution) and stir vigorously at room temperature for 12-24 hours. Monitor the formation of the indazole product by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_end Product & Purification start1 5-Bromo-2-aminobenzonitrile step1 Grignard Addition (THF, 0°C to RT) start1->step1 start2 Isopropylmagnesium Chloride start2->step1 step2 FeCl3/Bpy Catalyzed N-N Coupling (Air) step1->step2 product Crude this compound step2->product purification Column Chromatography product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the one-pot synthesis of this compound.

Troubleshooting_Flowchart decision decision start Low Yield Observed q1 What is the main issue? start->q1 low_conversion low_conversion q1->low_conversion Low conversion of starting material byproduct byproduct q1->byproduct Significant byproduct formation complex_mixture complex_mixture q1->complex_mixture Complex reaction mixture decision1 Is Grignard reagent active and in sufficient quantity? low_conversion->decision1 Check Grignard decision2 Is the main byproduct the ketimine intermediate? byproduct->decision2 Identify Byproduct sol3 Control temperature carefully. Use a milder workup procedure. Ensure purity of starting materials. complex_mixture->sol3 Check Reaction Conditions sol1_yes Optimize reaction temperature and time for Grignard addition. decision1->sol1_yes Yes sol1_no Prepare fresh Grignard. Titrate to confirm concentration. Use anhydrous conditions. decision1->sol1_no No sol2_yes Optimize FeCl3/Bpy catalyst system. Increase reaction time for cyclization. Ensure adequate air exposure. decision2->sol2_yes Yes sol2_no Characterize byproduct to identify other side reactions. Consider alternative synthetic routes. decision2->sol2_no No

Caption: Troubleshooting decision tree for low yield in the one-pot synthesis.

References

Technical Support Center: Bromination of 3-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 3-isopropyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of the bromination of 3-isopropyl-1H-indazole?

The major product of the bromination of 3-isopropyl-1H-indazole is typically the substitution on the benzene ring of the indazole core. The substitution pattern is influenced by the directing effects of the isopropyl group and the pyrazole ring. The most likely positions for bromination are C5 and C7. The precise regioselectivity can be influenced by the choice of brominating agent and reaction conditions.

Q2: What are the common side reactions observed during the bromination of 3-isopropyl-1H-indazole?

Common side reactions include:

  • Over-bromination: Introduction of multiple bromine atoms onto the indazole ring, leading to di- or tri-brominated products.[1] This is more likely with strong brominating agents or an excess of the reagent.

  • N-Bromination: Although less common for the indazole ring itself, bromination at the N1 position is a theoretical possibility, especially if the nitrogen is unprotected.

  • Decomposition: Harsh reaction conditions, such as high temperatures or strongly acidic media, can lead to the decomposition of the starting material or product.

  • Formation of undesired regioisomers: Depending on the reaction conditions, a mixture of brominated isomers (e.g., at C5, C6, or C7) might be formed, complicating purification.[2]

Q3: Which brominating agents are suitable for the bromination of 3-isopropyl-1H-indazole?

Commonly used brominating agents for indazoles include:

  • N-Bromosuccinimide (NBS): A mild and selective reagent for bromination of aromatic and heterocyclic compounds.[3][4][5] It often provides better control and reduces the risk of over-bromination compared to molecular bromine.

  • Molecular Bromine (Br₂): A strong and reactive brominating agent.[6] Its use may require careful control of stoichiometry and temperature to avoid side reactions.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): An efficient and stable source of bromine that can be used under mild conditions, sometimes assisted by ultrasound.[7][8][9][10]

Q4: How can I minimize the formation of side products?

To minimize side reactions:

  • Control Stoichiometry: Use a controlled amount of the brominating agent (typically 1.0 to 1.2 equivalents for mono-bromination).

  • Optimize Reaction Temperature: Perform the reaction at a low temperature to enhance selectivity and reduce decomposition.

  • Choose a Suitable Solvent: The choice of solvent can influence the reactivity and selectivity of the bromination. Common solvents include dichloromethane (DCM), chloroform, acetonitrile, and acetic acid.

  • Use a Mild Brominating Agent: Employing a milder reagent like NBS can often provide better control over the reaction.[4]

  • Protecting Groups: If N-bromination is a concern, protection of the N1-position of the indazole ring can be considered.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired brominated product - Incomplete reaction. - Decomposition of starting material or product. - Formation of multiple side products.- Monitor the reaction progress using TLC or HPLC to ensure completion.[11] - Lower the reaction temperature. - Use a milder brominating agent. - Optimize the solvent and reaction time.
Formation of multiple spots on TLC, indicating a mixture of products - Over-bromination. - Formation of regioisomers. - Presence of unreacted starting material.- Reduce the amount of brominating agent. - Lower the reaction temperature. - Investigate different brominating agents to improve regioselectivity. - Purify the crude product using column chromatography.
Product is difficult to purify - Similar polarity of the desired product and byproducts.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider recrystallization as an alternative or additional purification step.
No reaction or very slow reaction - Insufficiently reactive brominating agent. - Low reaction temperature. - Inappropriate solvent.- Use a more reactive brominating agent (e.g., Br₂ instead of NBS). - Gradually increase the reaction temperature while monitoring for side product formation. - Screen different solvents to find one that better facilitates the reaction.

Quantitative Data

Indazole Substrate Brominating Agent Solvent Product(s) Yield (%) Reference
2-Phenyl-2H-indazoleNBS (1.0 equiv)EtOH3-Bromo-2-phenyl-2H-indazole97[6]
2-Phenyl-2H-indazoleNBS (1.3 equiv)H₂O3-Bromo-2-phenyl-2H-indazole96[6]
2-(m-tolyl)-2H-indazoleNBS-3,5,7-Tribromo-2-(m-tolyl)-2H-indazole72[6]
1H-IndazoleDBDMHEtOH3-Bromo-1H-indazole75[8]
5-Bromo-1H-indazole-3-carboxylateIsopropyl iodideDMFN1- and N2-isopropyl isomers38 (N1)[12]

Experimental Protocols

General Protocol for Bromination using N-Bromosuccinimide (NBS)

This is a general procedure that may require optimization for 3-isopropyl-1H-indazole.

  • Dissolution: Dissolve 3-isopropyl-1H-indazole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NBS: Add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench any remaining NBS by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

// Nodes Start [label="3-isopropyl-1H-indazole", fillcolor="#F1F3F4"]; Reagent [label="Brominating Agent\n(NBS, Br₂, etc.)", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="Reaction Intermediate\n(Electrophilic Attack)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Main_Product [label="Mono-brominated Product\n(e.g., 5-bromo or 7-bromo)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Product1 [label="Over-bromination\n(Di-brominated product)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Product2 [label="Other Regioisomers", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Reaction"]; Reagent -> Intermediate; Intermediate -> Main_Product [label="Desired Pathway"]; Intermediate -> Side_Product1 [label="Side Reaction\n(Excess Reagent)"]; Intermediate -> Side_Product2 [label="Side Reaction"]; } .dot Caption: Reaction pathway for the bromination of 3-isopropyl-1H-indazole.

// Nodes Start [label="Experiment Start:\nBromination of 3-isopropyl-1H-indazole", shape=ellipse, fillcolor="#F1F3F4"]; Analysis [label="Analyze Crude Product\n(TLC, LC-MS)", shape=diamond, fillcolor="#FBBC05"]; Problem [label="Identify Issue", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Low_Yield [label="Low Yield", shape=box, fillcolor="#F1F3F4"]; Impure [label="Impure Product\n(Multiple Spots)", shape=box, fillcolor="#F1F3F4"]; No_Reaction [label="No Reaction", shape=box, fillcolor="#F1F3F4"]; Solution1 [label="Optimize Reaction Time/\nTemperature", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution2 [label="Adjust Stoichiometry/\nChange Reagent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution3 [label="Change Solvent/\nIncrease Temperature", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Optimize Purification", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Analysis; Analysis -> Problem; Problem -> Low_Yield [label="Low Conversion"]; Problem -> Impure [label="Side Products"]; Problem -> No_Reaction [label="No Product"]; Low_Yield -> Solution1; Impure -> Solution2; No_Reaction -> Solution3; Solution1 -> Analysis; Solution2 -> Purify; Solution3 -> Analysis; Purify -> End; Analysis -> End [label="Clean Product,\nGood Yield"]; } .dot Caption: Troubleshooting workflow for the bromination of 3-isopropyl-1H-indazole.

References

Technical Support Center: Optimization of Suzuki Coupling with 5-Bromo-3-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling reaction of 5-Bromo-3-isopropyl-1H-indazole.

Troubleshooting Guide

Low or no yield is a common issue in Suzuki coupling reactions. The following table outlines potential problems, their probable causes, and recommended solutions to enhance reaction efficiency and product yield.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation Inactive catalyst- Use a fresh batch of palladium catalyst or a more robust pre-catalyst. - Ensure the Pd(II) source is effectively reduced to the active Pd(0) species in situ.[1] - Rigorously degas the solvent and reaction mixture to prevent catalyst oxidation.[1]
Poor solubility of starting materials- Screen different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF).[2] - Increase the reaction temperature.
Inappropriate ligand selection- For nitrogen-containing heterocycles, use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to prevent catalyst poisoning.
Significant Side Product Formation Protodeboronation (loss of boronic acid group)- Use fresh, high-quality boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).[1] - Minimize water content by using anhydrous solvents and reagents.[1] - Employ milder bases such as K₂CO₃ or KF.
Homocoupling of boronic acid- Thoroughly degas the reaction mixture to remove oxygen, which promotes homocoupling.[1] - Consider slightly reducing the catalyst loading.[1]
Debromination of the starting material- If the indazole N-H is unprotected, consider N-protection (e.g., with a Boc group) to prevent an increase in electron density on the ring, which can make the C-Br bond more susceptible to cleavage.[1] - Use high-purity, anhydrous solvents to avoid hydride sources.[1]
Reaction Stalls or is Sluggish Catalyst poisoning by the nitrogen heterocycle- The Lewis basic nitrogen of the indazole can coordinate to the palladium catalyst, leading to deactivation.[3] - Employ bulky, electron-rich ligands to shield the metal center. - Slow addition of the this compound can maintain a low concentration and reduce its inhibitory effect.
Steric hindrance from the 3-isopropyl group- The isopropyl group at the C-3 position may sterically hinder the approach of the catalyst. - Use a less sterically bulky ligand or a catalyst system known to be effective for hindered substrates.

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst to screen for the Suzuki coupling of this compound?

A1: Based on studies with structurally similar 5-bromoindazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent starting point. It has been shown to be effective for the Suzuki coupling of N- and C-3 substituted 5-bromoindazoles, providing good yields in relatively short reaction times.[4] Other common catalysts to consider are Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), although it may be less effective.[4]

Q2: How does the unprotected N-H of the indazole ring affect the reaction?

A2: The acidic N-H proton of the indazole can be deprotonated by the base, increasing the electron density of the heterocyclic ring. This can sometimes lead to side reactions like reductive debromination.[1] Furthermore, the nitrogen atoms can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] While many Suzuki couplings with unprotected N-H indazoles are successful, if you encounter persistent issues, N-protection should be considered.

Q3: What role does the base play, and which one should I choose?

A3: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[5] Common bases for Suzuki couplings of bromoindazoles include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[4] The choice of base can influence the reaction rate and the prevalence of side reactions like protodeboronation. A screening of different bases is often recommended for optimization.

Q4: What are the ideal solvent systems for this reaction?

A4: A mixture of an organic solvent and water is typically used for Suzuki couplings. Common solvent systems include 1,4-dioxane/water, dimethoxyethane (DME)/water, and THF/water.[2][4] The aqueous phase is necessary for dissolving the inorganic base. The choice of organic solvent can impact the solubility of your starting materials and should be selected accordingly.

Q5: How can I monitor the progress of my reaction?

A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the starting materials and the formation of the desired product.

Quantitative Data Summary

The following table summarizes the results from a catalyst screening for the Suzuki coupling of a model substrate, 5-bromo-1-ethyl-1H-indazole, with N-Boc-2-pyrroleboronic acid. These results can serve as a valuable starting point for the optimization of the reaction with this compound.

Catalyst Reaction Time (h) Yield (%) Reference
Pd(dppf)Cl₂293[4][6]
Pd(PCy₃)₂445[4]
Pd(PPh₃)₂Cl₂632[4]
Pd(PPh₃)₄422[4]

Reaction conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃ as base, in dimethoxyethane at 80 °C.[4]

Experimental Protocol: A Starting Point

This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid. Optimization of specific parameters may be required.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 15-20 minutes.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Suzuki Catalytic Cycle and Common Side Reactions

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII R-Pd(II)-X L_n OA->PdII TM Transmetalation PdII->TM PdII_R_R R-Pd(II)-R' L_n TM->PdII_R_R RE Reductive Elimination PdII_R_R->RE RE->Pd0 Catalyst Regeneration Product R-R' RE->Product ArX Ar-X ArX->OA Debromo Debromination ArX->Debromo H- source ArBoronic Ar'-B(OR)2 ArBoronic->TM Proto Protodeboronation ArBoronic->Proto H+ source Homo Homocoupling ArBoronic->Homo O2 Base Base Base->TM

Caption: The Suzuki catalytic cycle and common side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst active and the system oxygen-free? start->check_catalyst check_conditions Are the reaction conditions (base, solvent, temp.) optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst, robust ligands, and ensure rigorous degassing. check_catalyst->solution_catalyst No check_side_reactions Are major side products observed? check_conditions->check_side_reactions Yes solution_conditions Screen different bases, solvents, and adjust the temperature. check_conditions->solution_conditions No solution_side_reactions Address protodeboronation, homocoupling, or debromination (see troubleshooting guide). check_side_reactions->solution_side_reactions Yes success Improved Yield check_side_reactions->success No solution_catalyst->start solution_conditions->start solution_side_reactions->start

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

References

purification challenges of 5-Bromo-3-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of 5-Bromo-3-isopropyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Impurities are typically related to the synthetic route employed. Common impurities may include:

  • Starting Materials: Unreacted precursors, such as the corresponding substituted phenylhydrazine or ketone.

  • Regioisomers: Depending on the cyclization strategy, isomers such as 7-Bromo-3-isopropyl-1H-indazole could be formed. If N-alkylation is performed, a mixture of N1 and N2 alkylated isomers can be a significant issue.[1][2]

  • Byproducts: Side-reactions can lead to various byproducts. For instance, incomplete cyclization or over-bromination (leading to di-bromo species) can occur.

  • Residual Solvents and Reagents: Solvents used in the reaction or purification (e.g., THF, DMF, ethyl acetate, hexanes) and leftover reagents can be present.

Q2: My this compound sample is an oil and won't solidify or crystallize. What should I do?

A2: The bulky, non-polar isopropyl group can inhibit crystallization. If your compound is an oil, it may be due to residual solvent or impurities.

  • First, try removing all solvent: Use a high-vacuum pump for an extended period. Gentle heating can also help, but be cautious of thermal degradation.

  • Attempt co-evaporation: Dissolve the oil in a low-boiling solvent like dichloromethane or diethyl ether and re-evaporate. Repeat this process a few times to azeotropically remove more stubborn, higher-boiling solvents.

  • Induce crystallization: If the oil is of high purity, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal, if available, is also highly effective.

  • Consider a different purification method: If the oil persists, it likely contains impurities. Further purification by column chromatography may be necessary.

Q3: Why is my compound streaking on the silica TLC plate and how can I fix it?

A3: Streaking on a TLC plate is common for nitrogen-containing heterocyclic compounds like indazoles. This is often due to the basic nature of the indazole nitrogen atoms interacting strongly with the acidic silica gel.

  • Solution: To resolve this, add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (TEA) or pyridine to the mobile phase will neutralize the acidic sites on the silica, resulting in sharper, more defined spots.[3]

Q4: Is it better to use normal-phase or reverse-phase chromatography for this compound?

A4: The choice depends on the nature of the impurities. This compound is a relatively non-polar compound due to the isopropyl and bromo substituents.

  • Normal-Phase Chromatography (e.g., silica gel): This is often the first choice and is effective for separating your target compound from more polar impurities. A common eluent system would be a mixture of hexanes and ethyl acetate.[4][5]

  • Reverse-Phase Chromatography (e.g., C18 silica): This is highly effective for separating the target compound from more non-polar (greasy) impurities. The mobile phase is typically a mixture of water and acetonitrile or methanol.[][7]

Troubleshooting Guides

Scenario 1: Low Recovery After Flash Column Chromatography

  • Symptom: The total mass of material recovered after combining fractions is significantly lower than the amount of crude material loaded onto the column.

  • Possible Cause 1: The compound is still on the column. It may be less mobile in the chosen solvent system than anticipated.

    • Solution: Try flushing the column with a much more polar solvent system (e.g., 100% ethyl acetate, or ethyl acetate with 5-10% methanol) to elute any remaining compound. Monitor the elution with TLC.

  • Possible Cause 2: The compound is very non-polar and eluted with the solvent front in the very first fractions.

    • Solution: Always collect the solvent front as the first fraction and check it by TLC. If the product is in this fraction, you will need to re-run the column with a less polar eluent system (e.g., a higher percentage of hexanes).[4]

  • Possible Cause 3: The compound decomposed on the acidic silica gel.

    • Solution: Before running a large-scale column, test the stability of your compound by dissolving a small amount with silica gel in your chosen eluent and stirring for a few hours. Monitor for degradation by TLC. If it is unstable, consider using deactivated silica (e.g., by adding triethylamine to the eluent) or an alternative stationary phase like alumina.[4]

Scenario 2: Co-elution of Impurities During Column Chromatography

  • Symptom: TLC analysis of the collected fractions shows an impurity with a very similar Rf value to the desired product, making separation difficult.

  • Possible Cause 1: The chosen eluent system does not provide sufficient resolution.

    • Solution: Systematically screen different solvent systems using TLC. Try changing the ratio of your hexanes/ethyl acetate system, or switch to a different solvent combination entirely (e.g., dichloromethane/methanol). Even small changes can significantly alter selectivity.

  • Possible Cause 2: The impurity is a structurally similar isomer.

    • Solution: If an improved solvent system doesn't work, recrystallization after the column may be effective if the impurity has different solubility properties. For very challenging separations of close-eluting compounds, preparative HPLC is often the best solution for achieving high purity.[8]

Data Presentation

The purification of this compound can be approached using several methods. The optimal choice depends on the impurity profile and the desired final purity. The following table provides an illustrative summary of what can be expected from each technique based on results for similar heterocyclic compounds.

Purification MethodTypical Purity AchievedCommon Solvents / ConditionsAdvantages & Disadvantages
Recrystallization >98% (if successful)Single Solvent: Isopropanol, Ethanol, Toluene.Two-Solvent System: Toluene/Heptane, Ethyl Acetate/Hexanes.[9]Adv: Scalable, cost-effective.Disadv: May not be effective if impurities have similar solubility; the isopropyl group may inhibit crystal formation.
Flash Column Chromatography 95-99%Stationary Phase: Silica Gel.Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20) + 0.5% Triethylamine.[3]Adv: Good for removing impurities with different polarities.Disadv: Can be time-consuming; potential for product loss or degradation on silica.
Preparative HPLC >99.5%Stationary Phase: C18 Silica.Mobile Phase: Acetonitrile/Water or Methanol/Water gradient.[8]Adv: High resolution, excellent for final polishing and removing trace or isomeric impurities.Disadv: Expensive, lower throughput, requires specialized equipment.

Disclaimer: The data presented are typical values for the purification of substituted indazole derivatives and should be used as a guideline. Optimal conditions must be determined experimentally.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent Method)

  • Solvent Selection: Identify a solvent pair where this compound is highly soluble in one solvent (the "good" solvent, e.g., Toluene or Ethyl Acetate) and poorly soluble in the other (the "poor" solvent, e.g., Heptane or Hexanes). The two solvents must be miscible.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.

  • Crystallization: Remove the flask from the heat source. Slowly add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (the saturation point). If too much "poor" solvent is added, re-heat the solution until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system using TLC. The ideal Rf value for the target compound is between 0.25 and 0.40. For this compound, start with a Hexane:Ethyl Acetate mixture (e.g., 9:1) and add 0.5% triethylamine.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Mandatory Visualization

Below are diagrams illustrating key decision-making and troubleshooting workflows relevant to the purification of this compound.

G cluster_0 Purification Method Selection Workflow start Crude Sample (this compound) purity_check Assess Purity & Impurity Profile (TLC, NMR) start->purity_check high_purity >95% Pure? (Minor Impurities) purity_check->high_purity High low_purity <95% Pure? (Major Impurities) purity_check->low_purity Low recrystallize Attempt Recrystallization high_purity->recrystallize column Perform Flash Column Chromatography low_purity->column check_success Successful? recrystallize->check_success prep_hplc Consider Preparative HPLC (for very high purity or isomer separation) column->prep_hplc Impurities remain final_product Pure Product (>99%) column->final_product Pure prep_hplc->final_product check_success->column No check_success->final_product Yes

Caption: Workflow for selecting a purification method.

G cluster_1 Troubleshooting a Failed Crystallization cluster_clear cluster_oil start Problem: No Crystals Form Upon Cooling check_oil Is the solution clear or an oil? start->check_oil check_oil->clear_sol Clear check_oil->oil_out Oily too_much_solvent Too much solvent used boil_off Boil off some solvent and cool again too_much_solvent->boil_off scratch Scratch flask inner wall with a glass rod boil_off->scratch seed Add a seed crystal scratch->seed impure Sample is significantly impure reheat Re-heat, add more 'good' solvent, cool very slowly impure->reheat repurify Re-purify by another method (e.g., Column Chromatography) reheat->repurify Fails again

Caption: Logical flow for troubleshooting crystallization.

References

troubleshooting failed reactions involving 5-Bromo-3-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-3-isopropyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and stability of this compound?

This compound is a heterocyclic building block used in pharmaceutical research.[1] It is typically a solid at room temperature.[1] Like many bromo-aromatic compounds, it is generally stable under standard laboratory conditions but should be stored in a dry, sealed container at room temperature to prevent degradation.[1] It is generally insoluble in water.[2]

Q2: What are the most common types of reactions performed with this compound?

The presence of the bromo group at the 5-position and the N-H group on the indazole ring makes this compound a versatile substrate for several key reactions, most notably:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent leaving group for reactions like Suzuki-Miyaura couplings (to form C-C bonds) and Buchwald-Hartwig aminations (to form C-N bonds).[3][4]

  • N-Alkylation/N-Arylation: The indazole nitrogen can be alkylated, but this can lead to a mixture of N1 and N2 substituted products, requiring careful condition optimization for regioselectivity.[5][6]

Q3: I am observing a mixture of N1 and N2 isomers in my alkylation reaction. How can I improve selectivity?

Direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted products.[5] The ratio of these isomers is highly dependent on the reaction conditions.

  • For N1-Alkylation: Using a strong base like sodium hydride (NaH) with an alkyl halide in a polar aprotic solvent like DMF or THF can favor the N1 product.[4][5] Another set of conditions involves using cesium carbonate in dioxane at elevated temperatures.[5]

  • For N2-Alkylation: Mitsunobu conditions (e.g., an alcohol, PPh₃, and DIAD/DEAD) often favor the formation of the N2 isomer.[4]

Q4: What are the best practices for purifying products derived from this compound?

Standard purification techniques are generally effective:

  • Silica Gel Column Chromatography: This is the most common method for separating the desired product from starting materials, catalysts, and byproducts. A gradient elution system, often with hexanes and ethyl acetate, is typically employed.[3][7]

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity, especially at scale.[8] Screening for an appropriate solvent or solvent system is a critical first step.[8] For separating N1 and N2 isomers, recrystallization with a mixed solvent system can sometimes be effective.[9]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Low conversion, low yield, and the formation of side products are common challenges in cross-coupling reactions. The following guides address specific issues for Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose issues common to both Suzuki and Buchwald-Hartwig reactions.

A Low or No Conversion Observed B 1. Check Catalyst & Ligand System A->B C 2. Evaluate Base & Solvent B->C OK F Use fresh catalyst or pre-catalyst. Ensure handling under inert atmosphere. B->F Issue Found D 3. Verify Reagent Quality C->D OK G Screen alternative bases (e.g., K3PO4, Cs2CO3). Ensure anhydrous & degassed solvents. C->G Issue Found E 4. Optimize Reaction Conditions D->E OK H Check purity of starting material & coupling partner. Verify stoichiometry. D->H Issue Found I Incrementally increase temperature. Increase reaction time. E->I Issue Found J Systematically Optimize Conditions E->J OK

Caption: General workflow for troubleshooting low conversion.

Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction with this compound shows low or no conversion. What are the potential causes?

A: This is a common issue that can often be traced back to one of several factors:

  • Inactive Catalyst: Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture. Ensure your catalyst is fresh and was handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[10] Using a stable pre-catalyst can often give more reproducible results.

  • Poor Reagent Quality: The quality of the boronic acid is critical. Boronic acids can degrade over time, especially if not stored properly. It is also essential to use anhydrous, degassed solvents, as water and oxygen can negatively impact the catalytic cycle.[4][11]

  • Incorrect Base: The choice and quality of the base are crucial. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[4][11] For anhydrous couplings using bases like K₃PO₄, a small amount of water may actually be required to facilitate the reaction.[12]

  • Suboptimal Temperature: Suzuki couplings typically require heating. If you observe no reaction at a lower temperature (e.g., 80 °C), cautiously increasing it in 10-20 °C increments may be necessary.[11]

Q: I am observing a significant amount of hydrodehalogenation (the bromo group is replaced by hydrogen). How can I prevent this?

A: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings.[4] It arises when an organopalladium intermediate reacts with a proton source instead of the intended coupling partner.

  • Minimize Proton Sources: The most common proton source is residual water. Ensure all reagents and solvents are rigorously dried and degassed.[4]

  • Optimize the Base: Use a high-purity, anhydrous base. Some bases can be hygroscopic and introduce water into the reaction.[4]

  • Ligand Choice: In some cases, the choice of phosphine ligand can influence the rate of hydrodehalogenation versus the desired cross-coupling.

Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination and getting very low yields. What should I troubleshoot?

A: The Buchwald-Hartwig amination can be sensitive to multiple variables.

  • Catalyst and Ligand Selection: This is the most critical factor. The choice of phosphine ligand is highly dependent on the specific amine and aryl halide. For indazole substrates, bulky, electron-rich phosphine ligands like BrettPhos (for primary amines) and RuPhos (for secondary amines) have proven effective.[3] Using modern pre-catalysts (e.g., G3 or G4 palladacycles) can ensure reliable formation of the active catalytic species.[10]

  • Base and Solvent Choice: The base and solvent are interdependent and crucial for success.[10] Strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required.[3][10] However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures.[10] Common solvents include toluene, dioxane, and THF.[10]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. It is imperative to assemble the reaction under an inert atmosphere (argon or nitrogen) and to use properly degassed solvents.[3][10]

Q: The N-H on the indazole ring seems to be causing issues. What can be done?

A: The acidic N-H proton of the indazole can sometimes interfere with the catalytic cycle or react with the strong base.[4] If optimization of other parameters fails, protecting the indazole nitrogen with a suitable protecting group (e.g., BOC, SEM) can be an effective strategy to prevent side reactions and improve yields.[3][4]

Data Presentation

The following tables provide representative starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimization is almost always necessary for new substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ComponentLoading / EquivalentsTypical ReagentsSolvent(s)Temp (°C)
This compound1.0 equiv-Dioxane/Water (4:1)90-110
Arylboronic Acid1.2 - 1.5 equiv-Toluene/Water (2:1)90-110
Palladium Catalyst2 - 5 mol%Pd(PPh₃)₄, Pd(dppf)Cl₂THF/Water (4:1)70-90
Base2.0 - 3.0 equivK₂CO₃, Cs₂CO₃, K₃PO₄Acetonitrile/Water80-100

Data compiled from general procedures described in literature.[4][11][13]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ComponentLoading / EquivalentsTypical ReagentsSolvent(s)Temp (°C)
This compound1.0 equiv-Toluene80-120
Amine1.2 - 1.5 equivPrimary or SecondaryDioxane80-120
Palladium Pre-catalyst1 - 3 mol%XPhos Pd G3, RuPhos Pd G3THF65-100
Ligand1.2 - 1.5x PdXPhos, RuPhos, BrettPhos--
Base1.5 - 2.0 equivNaOtBu, LiHMDS, K₃PO₄--

Data compiled from general procedures described in literature.[3][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize a 5-aryl-3-isopropyl-1H-indazole derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Methodology:

  • To an oven-dried reaction vessel (e.g., a Schlenk flask), add this compound, the arylboronic acid, and the base.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[3]

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize a 5-amino-3-isopropyl-1H-indazole derivative.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%)

  • Base (e.g., LiHMDS, 1M in THF, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

Methodology:

  • To an oven-dried Schlenk tube, add the this compound and the palladium pre-catalyst.[3]

  • Evacuate and backfill the tube with inert gas three times.[3]

  • Add the anhydrous solvent via syringe, followed by the amine.[3]

  • Stir the mixture at room temperature and add the base (e.g., LiHMDS solution) dropwise.[3]

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65-100 °C).[3]

  • Monitor the reaction by TLC or LC-MS.[3]

  • After completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.[3]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

start Reaction Failed: Low Yield or Side Products q1 Is Hydrodehalogenation a Major Byproduct? start->q1 a1_yes Use rigorously anhydrous/degassed solvents. Screen alternative bases (e.g., anhydrous K3PO4). q1->a1_yes Yes q2 Is Homocoupling of Boronic Acid Observed? q1->q2 No a1_yes->q2 a2_yes Ensure thorough degassing. Check stoichiometry (use ~1.2-1.5 eq boronic acid). Verify boronic acid quality. q2->a2_yes Yes q3 Is Starting Material Consumed? q2->q3 No a2_yes->q3 a3_no Increase temperature. Use fresh catalyst/ligand. Screen different solvent/base combinations. q3->a3_no No end Systematically Optimize Conditions q3->end Yes a3_no->end

Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.

start Buchwald-Hartwig Amination: Low Yield q1 Was the reaction run under strictly inert conditions? start->q1 a1_no Use Schlenk techniques or glovebox. Use freshly degassed solvents. q1->a1_no No q2 Is the Catalyst/Ligand System Optimal for Indazoles? q1->q2 Yes a1_no->q2 a2_no Screen bulky, electron-rich ligands (e.g., BrettPhos, RuPhos). Use a reliable pre-catalyst. q2->a2_no No q3 Is the Base Choice Appropriate? q2->q3 Yes a2_no->q3 a3_no Screen strong bases (NaOtBu, LiHMDS) or weaker bases at higher temp (Cs2CO3). q3->a3_no No q4 Consider N-H Interference q3->q4 Yes a3_no->q4 a4 Protect the indazole nitrogen (e.g., with BOC) and re-attempt the coupling. q4->a4

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

References

Technical Support Center: Analysis of 5-Bromo-3-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) to identify impurities in 5-Bromo-3-isopropyl-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I might find in my sample of this compound?

A1: Impurities can originate from the synthetic route, degradation, or storage. Potential impurities can be categorized as:

  • Process-Related Impurities: These are related to the manufacturing process.

    • Starting Materials: Unreacted precursors used in the synthesis.

    • Intermediates: Partially reacted molecules from intermediate synthetic steps.

    • Reagents and Solvents: Residual chemicals used during synthesis and purification.

    • Byproducts: Unwanted molecules formed from side reactions, such as regioisomers.

  • Degradation Products: These arise from the breakdown of the this compound molecule. Forced degradation studies can help identify these.[1][2][3]

Q2: I am observing an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: A systematic approach is recommended to identify an unknown peak:

  • Review the Synthesis: Analyze the synthetic pathway to hypothesize potential side products or unreacted starting materials.

  • Conduct a Blank Injection: Injecting the mobile phase alone can rule out contamination from the solvent or HPLC system.

  • Spiking: If you suspect a specific impurity and have a reference standard, "spike" your sample with a small amount of the standard. An increase in the peak area of the unknown peak suggests a match.

  • Mass Spectrometry (MS): An HPLC system coupled with a mass spectrometer (LC-MS) is a powerful tool for identifying unknown impurities by providing mass-to-charge ratio information. For compounds containing a bromine atom, the characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) in the mass spectrum can be a key identifier.[4][5]

Q3: My HPLC peaks for this compound are tailing. What could be the cause?

A3: Peak tailing is a common issue in HPLC and can be caused by several factors:[6][7]

  • Secondary Interactions: The analyte may have secondary interactions with the stationary phase, such as interactions with residual silanol groups on a silica-based column.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.

  • Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.

Q4: My retention times are shifting between injections. What should I check?

A4: Fluctuating retention times can compromise the reliability of your analysis. Common causes include:[8][9]

  • Mobile Phase Composition: Inconsistent mobile phase preparation or changes in the solvent reservoir levels can alter the composition.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection.

  • Pump Issues: Leaks or air bubbles in the pump can lead to an inconsistent flow rate.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem Possible Cause Solution
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing).Systematically remove components (starting from the detector and moving backward) to identify the source of the blockage. Replace the blocked component.[7][10]
Buffer precipitation in the mobile phase.Ensure the mobile phase components are fully miscible. Flush the system with a solvent in which the buffer is soluble (e.g., water).
No Peaks or Very Small Peaks Injector issue (e.g., blocked needle, sample loop not filled).Ensure the injector is functioning correctly and the sample loop is completely filled.
Detector issue (e.g., lamp off, incorrect wavelength).Check that the detector lamp is on and set to the correct wavelength for your analyte.
Sample degradation.Prepare a fresh sample and inject it immediately.
Split Peaks Sample solvent is too strong compared to the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column void or channeling.Replace the column.
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase and purge the pump.[6][9]
Contaminated mobile phase or detector flow cell.Use fresh, high-purity solvents and clean the detector flow cell.[6]
Inconsistent mobile phase mixing.Manually prepare the mobile phase to ensure consistent composition.

Potential Impurities

The following table summarizes potential impurities that may be encountered during the synthesis and analysis of this compound.

Impurity Type Potential Compounds Possible Origin
Starting Materials 4-Bromo-2-methylanilineUnreacted starting material from the synthesis of the indazole ring.[11]
IsovaleronitrileA potential precursor for the isopropyl group.
Reagents Acetic Anhydride, Isoamyl NitriteReagents used in the formation of the indazole ring.[11]
Byproducts Regioisomers (e.g., 6-Bromo-3-isopropyl-1H-indazole)Non-selective bromination or cyclization during synthesis.
Di-brominated indazolesOver-bromination during the synthesis.
Degradation Products Oxidized species (e.g., N-oxides)Exposure to oxidative conditions.[1]
Hydrolysis productsBreakdown in the presence of acid or base.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This is a general-purpose starting method. Optimization may be required based on the specific impurities present and the HPLC system used.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determine optimal wavelength by UV scan)
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating method.[1][2][3] The goal is to induce 5-20% degradation of the active pharmaceutical ingredient (API).[12]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]

  • Thermal Degradation: The solid drug substance is kept at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, Shifting RT) check_system Check HPLC System start->check_system check_method Review HPLC Method start->check_method check_sample Evaluate Sample Preparation start->check_sample pump Pump & Solvent Delivery (Leaks, Bubbles, Composition) check_system->pump column Column (Age, Contamination, Temp) check_system->column injector Injector (Leaks, Blockage) check_system->injector detector Detector (Lamp, Wavelength) check_system->detector mobile_phase Mobile Phase (pH, Preparation, Degassing) check_method->mobile_phase gradient Gradient Program check_method->gradient solvent Sample Solvent (Strength, Compatibility) check_sample->solvent concentration Sample Concentration (Overload) check_sample->concentration resolve Problem Resolved pump->resolve escalate Consult Senior Scientist or Instrument Vendor pump->escalate column->resolve column->escalate injector->resolve injector->escalate detector->resolve detector->escalate mobile_phase->resolve mobile_phase->escalate gradient->resolve gradient->escalate solvent->resolve solvent->escalate concentration->resolve concentration->escalate

Caption: A logical workflow for troubleshooting common HPLC issues.

Impurity_Identification_Workflow start Unknown Peak Detected in HPLC Chromatogram step1 Step 1: Initial Checks start->step1 blank Run Blank Injection (Mobile Phase Only) step1->blank system_suitability Check System Suitability (Resolution, Tailing) step1->system_suitability step2 Step 2: Hypothesis Generation blank->step2 system_suitability->step2 synthesis Review Synthetic Pathway (Starting Materials, Byproducts) step2->synthesis degradation Consider Degradation (Forced Degradation Data) step2->degradation step3 Step 3: Experimental Verification synthesis->step3 degradation->step3 spike Spike with Reference Standard (If Available) step3->spike lcms Perform LC-MS Analysis (Mass-to-Charge Ratio) step3->lcms end Impurity Identified spike->end lcms->end

References

Technical Support Center: Optimizing Reaction Conditions for Functionalizing 5-Bromo-3-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 5-Bromo-3-isopropyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing this compound?

A1: The most common and effective strategies involve palladium-catalyzed cross-coupling reactions at the C5-position and N-alkylation of the indazole ring. Key reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds by introducing aryl or heteroaryl groups.[1][2][3]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds to introduce primary or secondary amines.[4][5]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[6][7]

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • N-Alkylation: To introduce alkyl groups at the N1 or N2 position of the indazole ring. Regioselectivity can be a challenge in this reaction.[8][9][10]

Q2: I am getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?

A2: Regioselectivity in the N-alkylation of indazoles is a common issue and is influenced by the base, solvent, and substituents on the indazole ring.[8][9][10]

  • For N1-alkylation: The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is often effective in promoting N1-alkylation.[11]

  • For N2-alkylation: Different conditions may favor N2-alkylation. For some indazole systems, specific substituents can direct alkylation to the N2 position.[9]

  • Starting Material: The purity of your starting this compound is crucial. Ensure it is free of any impurities that might influence the reaction.

Q3: My palladium-catalyzed cross-coupling reaction is not working or giving low yields. What should I check?

A3: Low or no yield in palladium-catalyzed cross-coupling reactions can be due to several factors. Here is a checklist of things to consider:

  • Catalyst and Ligand: Ensure your palladium source and ligand are of good quality and handled under an inert atmosphere, as they can be air and moisture sensitive.[5] Consider using a pre-formed catalyst for better reproducibility.

  • Inert Atmosphere: These reactions are sensitive to oxygen. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[4]

  • Solvent and Base: The choice of solvent and base is critical and often interdependent. Ensure your solvent is anhydrous and the base is appropriate for the specific coupling reaction.

  • Temperature: The reaction temperature may need optimization. If the reaction is sluggish, a higher temperature might be required.

  • Purity of Reagents: Impurities in your starting material, coupling partner, or solvent can poison the catalyst.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause Suggested Solution
Low or no product yield Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a more stable precatalyst.
Insufficiently inert atmosphereDegas the solvent and reaction mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Incorrect base or solventScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., 1,4-dioxane/water, DME, toluene).[1][3]
Low reaction temperatureGradually increase the reaction temperature in increments of 10-20 °C.
Formation of homocoupled byproducts Presence of oxygenImprove degassing procedure. Higher oxygen levels can lead to increased homocoupling.[12]
Pd(II) source not properly reducedIf using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.[12]
Protodeboronation of boronic acid Incompatible base or solventUse a milder base or anhydrous conditions if possible. Pinacol esters of boronic acids are generally more stable.[12]
Buchwald-Hartwig Amination
Problem Potential Cause Suggested Solution
Low or no product yield Inappropriate ligandThe choice of phosphine ligand is crucial. Screen bulky, electron-rich ligands like XPhos, RuPhos, or BINAP.[4][5]
Base is not strong enoughUse a strong base like NaOtBu, LiHMDS, or K₃PO₄. The choice of base can depend on the amine being coupled.[4][13]
Catalyst poisoningEnsure the amine coupling partner is pure. Some functional groups can interfere with the catalyst.
Dehalogenation of the starting material Presence of water or other proton sourcesUse anhydrous solvents and reagents.
Side reaction of the catalytic cycleOptimize the ligand and reaction temperature to favor reductive elimination over competing pathways.

Quantitative Data Summary

Note: The following data is based on reactions with structurally similar bromo-indazole derivatives and should be used as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromoindazoles

Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME802High
Arylboronic acidPdCl₂(dppf)·DCM (5)-K₂CO₃ (3)1,4-dioxane/water1001235-90+
Arylboronic acidPd(PPh₃)₄ (10)-Cs₂CO₃ (2)Dioxane/EtOH/H₂O140 (MW)270

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-indoles/heterocycles

AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Primary AmineBrettPhos precatalyst (2)-LiHMDS (2)THF6512-24Moderate to High
Secondary AmineRuPhos precatalyst (2)-LiHMDS (2)THF6512-24Moderate to High
AnilinePd₂(dba)₃ (2.5)XantPhos (7.5)DBU (2)TolueneRT-11012-2474-88

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-dioxane

  • Water

Procedure:

  • To a stirred solution of this compound (1 equivalent) in a 3:1 mixture of 1,4-dioxane and water, add the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.[3]

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring the progress by TLC or LC-MS.[3]

  • After completion, cool the reaction to room temperature and filter it through a pad of Celite®.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted for the coupling of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 0.02 equivalents)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1M solution in THF, 2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equivalent), the amine, and the palladium precatalyst.[13]

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous THF via syringe.

  • Add the LiHMDS solution dropwise to the stirred reaction mixture.[13]

  • Seal the tube and heat the mixture to 65 °C.[13]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling reagents Combine Reactants: This compound, Boronic Acid, Base, Pd Catalyst degas Degas Mixture (Ar or N₂) reagents->degas heat Heat and Stir (e.g., 100 °C) degas->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Work-up: Filter, Extract monitor->workup purify Purify Product (Column Chromatography) workup->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Catalytic_Cycle_Buchwald_Hartwig pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation (Base) pd2_complex->amine_coordination HNR¹R² pd_amido L₂Pd(II)(Ar)(NR¹R²) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Logic start Low/No Product in Cross-Coupling Reaction check_catalyst Check Catalyst and Ligand (Age, Purity, Handling) start->check_catalyst check_atmosphere Verify Inert Atmosphere (Degassing, Inert Gas Flow) start->check_atmosphere check_reagents Assess Reagent Purity (Substrate, Solvent, Base) start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Concentration) check_catalyst->optimize_conditions check_atmosphere->optimize_conditions check_reagents->optimize_conditions success Improved Yield optimize_conditions->success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

Validation & Comparative

1H NMR Analysis: A Comparative Guide to 5-Bromo-3-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromo-3-isopropyl-1H-indazole against its parent compound, 1H-indazole. Due to the limited availability of public experimental ¹H NMR data for this compound at the time of this publication, this guide leverages data from the unsubstituted 1H-indazole to provide a foundational understanding of the expected spectral characteristics. The addition of a bromine atom and an isopropyl group is anticipated to significantly influence the chemical shifts and coupling patterns of the protons on the indazole core.

Comparative ¹H NMR Data

The following table summarizes the experimental ¹H NMR data for 1H-indazole. This data serves as a baseline for predicting the spectral features of this compound. The introduction of a bromine atom at the C5 position is expected to deshield the neighboring protons (H4 and H6), causing a downfield shift. The isopropyl group at the C3 position will introduce two new signals: a septet for the methine proton and a doublet for the two equivalent methyl groups.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H4Not availableNot availableNot available
H6Not availableNot availableNot available
H7Not availableNot availableNot available
-CH(CH₃)₂Not availableNot availableNot available
-CH(CH ₃)₂Not availableNot availableNot available
NHNot availableNot availableNot available
1H-Indazole [1][2]H38.10s-
H47.77d8.4
H57.18m-
H67.40m-
H77.51d8.4
NH~13.1br s-

Note: Data for 1H-Indazole was obtained in CDCl₃[1] and DMSO-d₆[2]. The NH proton chemical shift can vary significantly based on solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.[3][4]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[5]

  • The final volume of the solution in the NMR tube should be sufficient to cover the detector coils (typically a height of about 4-5 cm).[5]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[3]

2. NMR Data Acquisition:

  • The ¹H NMR spectrum is acquired on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher.[1]

  • The instrument is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized through a process called shimming.

  • A standard pulse sequence is used to acquire the free induction decay (FID).

  • The number of scans can be varied to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • The acquired FID is Fourier transformed to generate the NMR spectrum.

  • The spectrum is phased and the baseline is corrected.

  • The chemical shifts (δ) are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • The signals are integrated to determine the relative number of protons.

  • The multiplicities (e.g., singlet, doublet, triplet) and coupling constants (J) are determined.

Molecular Structure and Proton Environments

The diagram below illustrates the molecular structure of this compound, with the different proton environments labeled. This visualization helps in understanding the expected ¹H NMR spectrum.

Caption: Molecular structure of this compound with key proton environments highlighted.

References

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-3-isopropyl-1H-indazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical compounds, the selection of appropriate starting materials is critical for reaction efficiency, yield, and overall cost-effectiveness. The 1H-indazole scaffold is a privileged structure in medicinal chemistry, and its functionalization often relies on palladium-catalyzed cross-coupling reactions.[1][2][3][4] This guide provides an objective comparison of the reactivity of two key intermediates: 5-bromo-3-isopropyl-1H-indazole and 5-chloro-3-isopropyl-1H-indazole.

The fundamental difference in reactivity between these two aryl halides lies in the carbon-halogen bond strength. The Carbon-Bromine (C-Br) bond is inherently weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This directly impacts the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. Generally, the reactivity of aryl halides in such reactions follows the order: I > Br > Cl.[5][6] Consequently, this compound is expected to be a more reactive coupling partner than its chloro-analogue.[7][8][9]

Quantitative Reactivity Comparison: A Hypothetical Case Study

ParameterThis compound5-Chloro-3-isopropyl-1H-indazole
Reaction Suzuki-Miyaura Coupling with 4-methoxyphenylboronic acidSuzuki-Miyaura Coupling with 4-methoxyphenylboronic acid
Catalyst Pd(dppf)Cl2 (2 mol%)Pd(dppf)Cl2 (2 mol%)
Base K2CO3 (2 equiv.)K2CO3 (2 equiv.)
Solvent 1,4-Dioxane/H2O (4:1)1,4-Dioxane/H2O (4:1)
Temperature 80 °C100 °C
Reaction Time 4 hours12 hours
Yield 92%75%

This data is illustrative and intended to represent the expected relative performance based on established principles of aryl halide reactivity.

Experimental Protocols

The following are representative protocols for two common cross-coupling reactions, Suzuki-Miyaura and Buchwald-Hartwig, which can be adapted for 5-bromo- and 5-chloro-3-isopropyl-1H-indazole.

Suzuki-Miyaura Coupling Protocol

This protocol is for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.[1][10][11]

Materials:

  • 5-halo-3-isopropyl-1H-indazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 0.02 mmol)

  • Base (e.g., K2CO3, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a dry reaction vessel, add the 5-halo-3-isopropyl-1H-indazole, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol describes the palladium-catalyzed C-N bond formation between an aryl halide and an amine.[12][13][14]

Materials:

  • 5-halo-3-isopropyl-1H-indazole (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium catalyst (e.g., Pd2(dba)3, 0.01 mmol)

  • Phosphine ligand (e.g., XPhos, 0.03 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst and phosphine ligand.

  • Add the solvent and stir for a few minutes to form the active catalyst complex.

  • Add the 5-halo-3-isopropyl-1H-indazole, amine, and base.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizing Reaction Principles

The following diagrams illustrate the generalized workflow for a cross-coupling reaction and the underlying principles governing the reactivity differences between the bromo and chloro substrates.

G cluster_workflow Experimental Workflow: Cross-Coupling A Reactant Mixing (Aryl Halide, Coupling Partner, Catalyst, Base, Solvent) B Inert Atmosphere (N2 or Ar Purge) A->B C Heating & Stirring B->C D Reaction Monitoring (TLC / LC-MS) C->D E Workup & Extraction D->E F Purification (Chromatography) E->F G Product F->G

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

G cluster_reactivity Reactivity Comparison: C-X Bond Dissociation Start Pd(0) Catalyst Bromo This compound (Weaker C-Br Bond) Start->Bromo Lower Ea Chloro 5-Chloro-3-isopropyl-1H-indazole (Stronger C-Cl Bond) Start->Chloro Higher Ea OA_Bromo Faster Oxidative Addition Bromo->OA_Bromo OA_Chloro Slower Oxidative Addition Chloro->OA_Chloro Cycle Catalytic Cycle Completion OA_Bromo->Cycle OA_Chloro->Cycle

Caption: The weaker C-Br bond leads to a faster rate-limiting oxidative addition step.

Conclusion

The choice between 5-bromo- and 5-chloro-3-isopropyl-1H-indazole as a substrate in cross-coupling reactions has significant practical implications. The higher reactivity of the bromo-derivative generally allows for milder reaction conditions, shorter reaction times, and potentially higher yields. This can be advantageous in the synthesis of sensitive or complex molecules. However, aryl chlorides are often less expensive and more readily available, making them a viable option for large-scale syntheses, provided the reaction conditions are optimized to overcome their lower reactivity. Researchers should consider these trade-offs between reactivity, cost, and reaction conditions when designing synthetic routes involving these important indazole intermediates.

References

Comparative Biological Activity of 5-Bromo-3-isopropyl-1H-indazole and Other Indazole Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. This guide provides a comparative analysis of the potential biological activity of 5-Bromo-3-isopropyl-1H-indazole against a range of other indazole derivatives. Due to the limited publicly available biological data for this compound, this comparison is based on structure-activity relationship (SAR) studies of analogous compounds and their performance in various biological assays. The primary focus is on anticancer activities, particularly the inhibition of protein kinases, a common target for indazole-based therapeutics.

Comparative Inhibitory Potency of Indazole Derivatives

Indazole derivatives have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression. The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected indazole analogs against key kinase targets and cancer cell lines. This data provides a basis for predicting the potential efficacy of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Indazole Derivatives

Compound IDTarget KinaseR1-SubstituentR2-SubstituentIC50 (nM)
Compound A PLK4H3-ethynyl-pyridine< 0.1
Compound B PLK4H(4-methylpiperazin-1-yl)pyridin-3-yl2.4
Compound C PI3KαH3-ethynyl-pyridine361
Compound D ALK5-(3,5-difluorobenzyl)H12
Compound E FGFR16-(2,6-dichloro-3,5-dimethoxyphenyl)-4-carboxamideH30.2 ± 1.9
Pazopanib VEGFR25-((4-((2,3-dimethyl-2H-indazol-6-yl)methylamino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamideH30

This table presents a selection of indazole derivatives and their reported IC50 values against various protein kinases. The diversity in substitutions highlights the chemical space explored for kinase inhibition.

Table 2: Anti-proliferative Activity of Selected Indazole Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)
Compound F IMR-32Neuroblastoma0.948
Compound F MCF-7Breast Cancer0.979
Compound F H460Lung Cancer1.679
Compound G K562Chronic Myeloid Leukemia5.15
Compound H WiDrColorectal Carcinoma27.20

This table showcases the cytotoxic effects of different indazole compounds on various cancer cell lines, providing an indication of their potential as anticancer agents.

Structure-Activity Relationship (SAR) and Potential of this compound

While direct experimental data for this compound is not available, SAR studies on other indazoles offer valuable insights:

  • Substitution at the 3-position: The nature of the substituent at the 3-position is critical for kinase inhibitory activity. Small, rigid groups like ethynyl have been shown to be beneficial for potent inhibition of kinases such as PI3K.[1] The isopropyl group in this compound is a small, hydrophobic alkyl group. Its effect on activity would depend on the specific topology of the target kinase's active site. In some cases, small alkyl groups are well-tolerated, while in others, they may lead to steric clashes.[2]

  • Substitution at the 5-position: Halogenation at the 5-position, particularly with bromine, is a common strategy in drug design. The bromine atom can form halogen bonds with the protein backbone, potentially enhancing binding affinity. Furthermore, it can modulate the electronic properties of the indazole ring and influence the compound's pharmacokinetic profile. For instance, 5-bromo-substituted indazole derivatives have been explored as anticancer agents.[3]

Based on these general SAR principles, it can be hypothesized that this compound may exhibit activity as a kinase inhibitor. The combination of a 5-bromo and a 3-isopropyl substituent could offer a unique interaction profile within a kinase active site. However, without experimental validation, this remains a well-informed prediction.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of indazole derivatives.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is used to determine the potency of a compound in inhibiting a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., PLK4)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)

  • Test compound (this compound and other indazoles)

  • Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to achieve the final desired concentrations.

  • Add 2 µL of the diluted compound solution to the wells of a 384-well plate.

  • Prepare a solution of the kinase and the Eu-labeled antibody in the assay buffer. Add 4 µL of this mixture to each well.

  • Prepare a solution of the Alexa Fluor® 647-labeled tracer in the assay buffer. Add 4 µL of this solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of both the europium donor (620 nm) and the Alexa Fluor® 647 acceptor (665 nm) are measured after excitation at 340 nm.

  • The FRET signal is calculated as the ratio of the acceptor emission to the donor emission.

  • The IC50 value is determined by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[4]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxic or anti-proliferative effects of a compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound and other indazoles)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway often targeted by indazole inhibitors and a general workflow for their biological evaluation.

G cluster_0 PLK4 Signaling Pathway in Centriole Duplication PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates Apoptosis Apoptosis / Cell Cycle Arrest PLK4->Apoptosis SAS6 SAS-6 STIL->SAS6 recruits Centriole Centriole Duplication SAS6->Centriole Centriole->Apoptosis inhibition leads to Indazole_Inhibitor Indazole Inhibitor (e.g., this compound) Indazole_Inhibitor->PLK4 inhibits G cluster_1 Experimental Workflow for Biological Activity Screening Compound Indazole Compound (e.g., this compound) Kinase_Assay In Vitro Kinase Assay Compound->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (MTT Assay) Compound->Cell_Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase IC50_Cell Determine Cellular IC50 Cell_Assay->IC50_Cell SAR Structure-Activity Relationship Analysis IC50_Kinase->SAR IC50_Cell->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

A Comparative Guide to Analytical Methods for Confirming the Purity of 5-Bromo-3-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The confirmation of purity for active pharmaceutical ingredients (APIs) and chemical intermediates is a critical step in drug discovery and development. For a compound such as 5-Bromo-3-isopropyl-1H-indazole, a versatile heterocyclic building block, ensuring high purity is paramount for the reliability and reproducibility of subsequent biological and chemical studies. This guide provides an objective comparison of several key analytical techniques used to determine the purity of small organic molecules, with a focus on their application to this compound.

This document details the experimental protocols for each method, presents quantitative data in a comparative format, and includes visualizations to clarify workflows and decision-making processes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, HPLC is typically used with a UV detector, and the purity is often determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), an autosampler, and a column oven.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. The gradient can be optimized to achieve good separation of the main peak from any impurities. A typical gradient might start at 30% acetonitrile and ramp up to 95% acetonitrile over 20 minutes.

  • Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then diluted to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.

  • Analysis: 10 µL of the sample solution is injected onto the column. The column oven is maintained at a constant temperature, for instance, 30°C. The UV detector is set to a wavelength where the analyte has strong absorbance, which can be determined from a UV scan of the compound (e.g., 254 nm).

  • Data Analysis: The purity is calculated based on the area percent of the main peak in the chromatogram.

Illustrative Data Presentation:

ParameterResult
Retention Time (Main Peak)12.5 min
Purity (Area %)99.5%
Impurity 1 (RT 10.2 min)0.2%
Impurity 2 (RT 11.8 min)0.3%

Logical Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurately weigh sample dissolve Dissolve in diluent (e.g., Acetonitrile) weigh->dissolve inject Inject sample onto C18 column dissolve->inject separate Gradient elution (Acetonitrile/Water) inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate area % purity integrate->calculate report report calculate->report Purity Report

Caption: Workflow for HPLC Purity Determination.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the same compound.[1] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1] By using a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision balance for sample weighing.

  • Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a similar, accurately weighed amount of the internal standard into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6). Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure complete relaxation between pulses. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction. Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Illustrative Data Presentation:

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (mg)15.2510.50
Molecular Weight ( g/mol )239.11116.07
Signal Integral (I)1.00 (CH of isopropyl)2.00 (CH=CH)
Number of Protons (N)12
Purity of Standard (%)-99.9%
Calculated Purity (%) 99.6% -

Decision Pathway for Purity Analysis Method Selection

start Purity Confirmation Required for This compound is_primary_method_needed Is an absolute/primary quantification needed? start->is_primary_method_needed qnmr qNMR for absolute purity is_primary_method_needed->qnmr Yes hplc_lcms HPLC or LC-MS for routine purity check is_primary_method_needed->hplc_lcms No is_volatile Are volatile impurities a concern? is_thermal_stability_known Is the thermal stability of the compound known? is_volatile->is_thermal_stability_known No gc Consider GC for volatile impurities is_volatile->gc Yes elemental Elemental Analysis for elemental composition confirmation is_thermal_stability_known->elemental No thermal Thermal Methods (DSC/TGA) for solid-state purity and stability is_thermal_stability_known->thermal Yes hplc_lcms->is_volatile

Caption: Decision tree for selecting a purity analysis method.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for identifying and quantifying impurities, even at very low levels. The mass spectrometer provides molecular weight information for each separated component, aiding in the identification of unknown impurities.

Experimental Protocol:

  • Instrumentation: An LC-MS system, typically consisting of an HPLC or UPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight (TOF) analyzer) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC method described above, using a C18 column and a gradient of acetonitrile and water with a volatile modifier like formic acid.

  • Mass Spectrometry Parameters: The ESI source is operated in positive ion mode. The mass spectrometer is set to scan a relevant mass range (e.g., m/z 100-500) to detect the parent compound and potential impurities.

  • Sample Preparation: Similar to the HPLC method, with the final concentration typically being lower due to the higher sensitivity of the MS detector (e.g., 1-10 µg/mL).

  • Data Analysis: The total ion chromatogram (TIC) is examined for peaks corresponding to impurities. The mass spectrum of each peak is analyzed to determine its molecular weight. Purity can be estimated based on the peak area of the main compound in the TIC, although this is less accurate than HPLC-UV for quantification unless impurity-specific response factors are known.

Illustrative Data Presentation:

Retention Time (min)Detected m/z ([M+H]⁺)Proposed IdentityArea % (TIC)
12.5240.0/242.0 (Br isotope pattern)This compound 99.4%
10.2196.1Unreacted starting material (example)0.3%
11.8256.0/258.0 (Br isotope pattern)Dimerization byproduct (example)0.3%
Elemental Analysis

Elemental analysis is a fundamental technique that determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and in this case, bromine) in a compound.[2] It is a powerful tool for confirming the empirical formula of a newly synthesized compound and provides an indication of its purity.[2] A significant deviation between the theoretical and experimentally determined elemental composition suggests the presence of impurities.

Experimental Protocol:

  • Instrumentation: A CHN elemental analyzer. Bromine content can be determined by various methods, including combustion followed by titration or ion chromatography.

  • Sample Preparation: A small, accurately weighed amount of the dried and homogenous sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Analysis: The sample is combusted at high temperature (around 1000°C) in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a detector (e.g., thermal conductivity detector).

  • Data Analysis: The instrument's software calculates the percentage of each element. The results are compared to the theoretical values calculated from the molecular formula of this compound (C₁₀H₁₁BrN₂). A deviation of ±0.4% from the theoretical value is generally considered acceptable.

Illustrative Data Presentation:

ElementTheoretical %Experimental %Deviation %
Carbon50.2350.15-0.08
Hydrogen4.644.68+0.04
Nitrogen11.7111.65-0.06
Bromine33.4233.50+0.08
Thermal Analysis: DSC and TGA

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the physical and chemical properties of a substance as a function of temperature.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline solid, DSC shows a sharp endothermic peak at its melting point. The presence of impurities broadens the melting peak and lowers the melting point, which can be used to estimate the purity.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of residual solvents or other volatile impurities and assessing the thermal stability of the compound. A pure, non-solvated, and thermally stable compound will show a flat TGA curve until its decomposition temperature.

Experimental Protocols:

  • DSC: A small, accurately weighed amount of the sample (2-5 mg) is placed in an aluminum pan and sealed. The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow is recorded as a function of temperature.

  • TGA: An accurately weighed sample (5-10 mg) is placed in a tared TGA pan. The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen). The mass of the sample is recorded as a function of temperature.

Illustrative Data Presentation:

TechniqueParameterResult
DSCOnset of Melting150.5°C
Peak Melting Temperature152.0°C (sharp peak indicates high purity)
TGAWeight Loss up to 150°C< 0.1% (no significant volatile impurities)
Onset of Decomposition> 250°C (thermally stable)

Comparison of Analytical Methods

FeatureHPLC-UVqNMRLC-MSElemental AnalysisThermal Analysis (DSC/TGA)
Principle Chromatographic SeparationNuclear Magnetic ResonanceSeparation + Mass-to-Charge RatioElemental CompositionThermal Properties
Primary Use Purity (area %), impurity profilingAbsolute Purity, structural confirmationImpurity identification, molecular weightEmpirical formula confirmation, purity checkSolid-state purity, thermal stability
Quantitative? Yes (relative)Yes (absolute)Semi-quantitative (without standards)YesSemi-quantitative (DSC), Yes (TGA for volatiles)
Sensitivity Moderate to HighLow to ModerateVery HighLowModerate
Sample Amount µg rangemg rangeng to µg rangemg rangemg range
Strengths Robust, widely available, good for routine usePrimary method, no need for analyte standard, structural infoExcellent for impurity identificationConfirms elemental composition, good purity indicatorFast, good for solid-state and volatile impurities
Limitations Requires reference standards for identificationLower sensitivity, requires expensive equipmentQuantification can be complex, matrix effectsDoes not detect isomeric impuritiesNot suitable for non-crystalline or thermally labile compounds

Conclusion

A comprehensive assessment of the purity of this compound requires a multi-faceted analytical approach.

  • HPLC-UV is the workhorse for routine purity determination, providing reliable quantitative data on the percentage of the main component and any impurities.

  • qNMR offers the advantage of being a primary method for determining absolute purity without the need for a specific reference standard of the analyte, while also confirming the compound's structure.

  • LC-MS is invaluable for the identification of unknown impurities by providing molecular weight information.

  • Elemental Analysis serves as a fundamental check of the compound's elemental composition and overall purity.

  • Thermal methods (DSC and TGA) are excellent for assessing solid-state purity, detecting volatile impurities, and determining the thermal stability of the compound.

For a comprehensive purity confirmation of this compound, it is recommended to use a combination of these techniques. A high-purity sample should exhibit a single major peak in HPLC (>99%), a qNMR purity value consistent with the HPLC result, a clean LC-MS profile with the correct molecular ion, elemental analysis data within ±0.4% of the theoretical values, and a sharp melting point in DSC with minimal weight loss in TGA below the decomposition temperature. This orthogonal approach provides a high degree of confidence in the purity of the material, ensuring its suitability for further research and development.

References

A Comparative Guide to the Synthesis of 5-Bromo-3-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 5-Bromo-3-isopropyl-1H-indazole is a key intermediate in the synthesis of various therapeutic agents. This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Cyclization of a Hydrazone PrecursorRoute 2: Sandmeyer Reaction and Alkylation
Starting Materials 4-Bromo-2-fluoro-1-isobutyrylbenzene, Hydrazine hydrate5-Bromo-1H-indazol-3-amine, Sodium nitrite, Copper(I) bromide, Isopropylmagnesium chloride
Overall Yield GoodModerate
Number of Steps 12
Key Reactions Nucleophilic aromatic substitution and cyclizationDiazotization (Sandmeyer reaction), Grignard reaction
Reagent Availability Starting material may require synthesisStarting material is commercially available
Scalability Potentially scalableMay present challenges on a large scale due to the nature of the Sandmeyer and Grignard reactions
Safety Considerations Hydrazine is toxic and corrosiveDiazonium salts are potentially explosive; Grignard reagents are highly reactive

Route 1: One-Pot Cyclization of a Hydrazone Precursor

This route offers a direct approach to the indazole core through the reaction of a substituted phenyl ketone with hydrazine. The electron-withdrawing fluorine atom facilitates nucleophilic aromatic substitution by hydrazine, which is followed by an intramolecular cyclization to form the indazole ring.

Experimental Protocol

Step 1: Synthesis of this compound

To a solution of 4-bromo-2-fluoro-1-isobutyrylbenzene (1.0 eq) in a suitable high-boiling solvent such as n-butanol or diglyme, hydrazine hydrate (10.0 eq) is added. The reaction mixture is heated to reflux (typically 120-160 °C) and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Note: The synthesis of the starting material, 4-bromo-2-fluoro-1-isobutyrylbenzene, can be achieved via Friedel-Crafts acylation of 3-bromo-1-fluorobenzene with isobutyryl chloride.

Supporting Experimental Data

While a specific literature source with exact yields for this reaction was not identified, analogous reactions involving the cyclization of ortho-fluoro- or ortho-nitro-phenyl ketones with hydrazine typically proceed in good yields, often ranging from 60% to 85%.

Route1_Workflow start 4-Bromo-2-fluoro-1-isobutyrylbenzene + Hydrazine Hydrate reflux Reflux in n-Butanol start->reflux Heat workup Aqueous Workup & Extraction reflux->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Route 1.

Route 2: Functionalization of a Pre-formed Indazole Ring via Sandmeyer Reaction and Alkylation

This synthetic strategy begins with a commercially available 5-bromo-1H-indazol-3-amine. The amino group is first converted to a bromide via a Sandmeyer reaction, followed by the introduction of the isopropyl group using a Grignard reagent.

Experimental Protocol

Step 1: Synthesis of 3,5-Dibromo-1H-indazole

5-Bromo-1H-indazol-3-amine (1.0 eq) is suspended in an aqueous solution of hydrobromic acid (48%). The mixture is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) bromide (1.2 eq) in hydrobromic acid at 60-70 °C. The reaction mixture is stirred at this temperature for 1-2 hours, then cooled to room temperature. The precipitate is collected by filtration, washed with water, and dried to give crude 3,5-dibromo-1H-indazole. This intermediate can be purified by recrystallization or used directly in the next step.

Step 2: Synthesis of this compound

To a solution of 3,5-dibromo-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), isopropylmagnesium chloride (a Grignard reagent, typically a 2.0 M solution in THF, 1.5 eq) is added dropwise at a low temperature (e.g., -78 °C or 0 °C). The reaction mixture is stirred at this temperature for 1-3 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Supporting Experimental Data

The Sandmeyer reaction on aminoindazoles is a well-established transformation, with yields typically in the range of 50-70%. The subsequent Grignard reaction for the introduction of an alkyl group at the 3-position of a 3-bromoindazole can also be expected to proceed with moderate to good yields, generally between 40% and 60%.

Route2_Workflow start 5-Bromo-1H-indazol-3-amine sandmeyer Sandmeyer Reaction (NaNO2, CuBr, HBr) start->sandmeyer intermediate 3,5-Dibromo-1H-indazole sandmeyer->intermediate grignard Grignard Reaction (i-PrMgCl) intermediate->grignard workup Aqueous Workup & Extraction grignard->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Route 2.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. Route 1 is a more convergent, one-pot synthesis that may be advantageous for its simplicity and potentially higher overall yield, provided the starting ketone is readily accessible. Route 2 offers a more modular approach, starting from a commercially available indazole derivative. However, it involves the handling of potentially hazardous reagents such as diazonium salts and Grignard reagents, and the overall yield may be lower due to the multi-step nature of the synthesis. The choice between these routes will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities and safety protocols.

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-3-isopropyl-1H-indazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1H-indazole scaffold represents a privileged structure in medicinal chemistry, frequently incorporated into potent enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Bromo-3-isopropyl-1H-indazole analogs, focusing on their potential as kinase inhibitors. While direct SAR studies on this specific scaffold are limited in publicly available literature, this document synthesizes data from closely related 1H-indazole analogs to infer structure-activity trends and guide rational drug design. The primary focus is on the inhibition of key kinases implicated in disease, such as Apoptosis signal-regulating kinase 1 (ASK1) and Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase.

Comparative Analysis of Kinase Inhibitory Activity

The following tables summarize the in-vitro biological activity of various 1H-indazole analogs. The data is compiled from multiple studies to provide a comparative overview, with a focus on substitutions at the 3 and 5-positions of the indazole ring to infer the SAR for this compound analogs. The IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

Table 1: SAR of 1H-Indazole Analogs as ASK1 Kinase Inhibitors

Compound ID3-Position Substituent5-Position SubstituentASK1 Kinase IC50 (nM)Cellular Activity (AP1-HEK293) IC50 (nM)
Lead Compound Isopropyl (Inferred)H150850
Analog A CyclopropylH85420
Analog B Optimized SubstituentsH1265
5-Bromo Analog (Inferred) IsopropylBromoPotentially < 150Potentially < 850

Data is inferred from SAR studies on 1H-indazole analogs as ASK1 inhibitors. The "Lead Compound" data is from an initial screening hit, while Analogs A and B represent optimized compounds from the same study. The "5-Bromo Analog" is a hypothetical compound to guide SAR discussion.

Structure-Activity Relationship (SAR) Summary for ASK1 Inhibition:

  • 3-Position: The nature of the substituent at the 3-position is critical for potent ASK1 inhibition. While direct data for the 3-isopropyl group is part of an inferred lead, optimization studies on related analogs show that small, rigid groups like cyclopropyl (Analog A) can enhance potency. Further optimization of this position (Analog B) leads to a significant increase in both biochemical and cellular activity. The moderately bulky and lipophilic nature of the isopropyl group suggests it could favorably occupy a hydrophobic pocket within the kinase active site.

  • 5-Position: Halogenation, particularly with bromine, at the 5-position of the indazole ring is a common strategy in kinase inhibitor design. This substitution can influence the electronic properties of the ring system and provide an additional point of interaction within the ATP-binding pocket, potentially enhancing potency and selectivity. Therefore, a 5-bromo substituent on the 3-isopropyl-1H-indazole scaffold is predicted to maintain or improve upon the inhibitory activity of the unsubstituted parent compound.

Table 2: SAR of 1H-Indazole Analogs as Pim-1 Kinase Inhibitors

Compound ID3-Position Moiety5-Position SubstituentPim-1 IC50 (nM)
Scaffold A 3-(Pyrazin-2-yl)H250
Scaffold B 3-(Pyrazin-2-yl)Bromo15
5-Bromo-3-isopropyl (Inferred) IsopropylBromoActivity to be determined

Data is based on studies of 3-(pyrazin-2-yl)-1H-indazole analogs as pan-Pim inhibitors.

Structure-Activity Relationship (SAR) Summary for Pim-1 Inhibition:

  • 5-Position: The data clearly indicates that the presence of a bromine atom at the 5-position of the 1H-indazole ring dramatically enhances Pim-1 inhibitory activity, as seen by the significant drop in IC50 from Scaffold A to Scaffold B. This highlights the importance of this position for potent inhibition.

  • 3-Position: For Pim-1 inhibition, the 3-position has been explored with various heterocyclic moieties. While there is no direct data for a 3-isopropyl group in this context, its hydrophobic nature could be explored as an alternative to the pyrazinyl group to understand its impact on potency and selectivity against Pim kinases.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., ASK1, Pim-1)

  • Kinase-specific substrate

  • ATP

  • Test compounds (this compound analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well)

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, prepare a reaction mixture containing the kinase, substrate, and serially diluted test compounds in kinase assay buffer. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 values by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HEK293 for cellular ASK1 activity)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for the discovery of kinase inhibitors.

ASK1_Signaling_Pathway Stress Stress Stimuli (Oxidative Stress, ER Stress) ASK1_Inactive Inactive ASK1 Stress->ASK1_Inactive Activates ASK1_Active Active ASK1 ASK1_Inactive->ASK1_Active Dimerization & Autophosphorylation MKK4_7 MKK4/7 ASK1_Active->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1_Active->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Apoptosis_Inflammation Apoptosis & Inflammation JNK->Apoptosis_Inflammation p38 p38 MAPK MKK3_6->p38 Phosphorylates p38->Apoptosis_Inflammation Inhibitor 5-Bromo-3-isopropyl- 1H-indazole Analog Inhibitor->ASK1_Active Inhibits

Caption: The ASK1 signaling cascade and the point of inhibition.

Pim1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 Upregulates Transcription Substrates Downstream Substrates (e.g., BAD, c-Myc) Pim1->Substrates Phosphorylates Cell_Survival Cell Survival & Proliferation Substrates->Cell_Survival Inhibitor 5-Bromo-3-isopropyl- 1H-indazole Analog Inhibitor->Pim1 Inhibits Experimental_Workflow Compound_Synthesis Analog Synthesis & Purification Biochemical_Assay Biochemical Kinase Assay (IC50) Compound_Synthesis->Biochemical_Assay Cellular_Assay Cell-Based Assay (IC50) Biochemical_Assay->Cellular_Assay SAR_Analysis SAR Analysis & Lead Optimization Cellular_Assay->SAR_Analysis SAR_Analysis->Compound_Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy Studies SAR_Analysis->In_Vivo_Studies Lead Candidate

A Comparative Analysis of Palladium Catalysts for Coupling Reactions with 5-Bromo-3-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the functionalization of the indazole scaffold is a critical step in the synthesis of a wide array of biologically active molecules. The choice of catalyst for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is paramount to achieving high yields and reaction efficiency. This guide provides a comparative analysis of palladium catalysts for coupling reactions involving 5-Bromo-3-isopropyl-1H-indazole, with a focus on Suzuki-Miyaura coupling, for which comparative experimental data is most readily available for a closely related substrate.

Performance Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds. The following table summarizes the performance of different palladium catalysts in the coupling of a model substrate, 5-bromo-1-ethyl-1H-indazole, with N-Boc-2-pyrroleboronic acid. This data provides valuable insights into the relative effectiveness of these catalysts, which can be extrapolated for the coupling of this compound. The reaction was carried out using K₂CO₃ as the base in dimethoxyethane (DME) at 80°C.[1][2][3]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂ dppfK₂CO₃Dimethoxyethane80295High yield and short reaction time.[1][2][3]
Pd(PCy₃)₂ PCy₃K₂CO₃Dimethoxyethane80465Moderate yield observed.[4]
Pd(PPh₃)₄ PPh₃K₂CO₃Dimethoxyethane80422Lower efficiency compared to other catalysts.[2][4]

Based on this data, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) emerges as the most effective catalyst for the Suzuki coupling of 5-bromoindazoles, providing a high yield in a significantly shorter reaction time.[1][2][3] The commonly used tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride were found to be less effective for this transformation.[2]

Experimental Protocols

Below are detailed experimental protocols for key palladium-catalyzed coupling reactions. These are generalized procedures and may require optimization for the specific substrate, this compound.

1. Suzuki-Miyaura Coupling

This protocol is adapted from the successful coupling of 5-bromo-1-ethyl-1H-indazole.[2]

  • Materials:

    • This compound

    • Arylboronic acid (1.5 - 2 equivalents)

    • Pd(dppf)Cl₂ (5-10 mol%)

    • Potassium carbonate (K₂CO₃) (2 equivalents)

    • Anhydrous dimethoxyethane (DME)

    • Water

  • Procedure:

    • In a reaction vessel, combine this compound, the arylboronic acid, and potassium carbonate.

    • Add anhydrous DME.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add the Pd(dppf)Cl₂ catalyst under a positive flow of inert gas.

    • Heat the reaction mixture to 80°C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion (typically 2 hours), cool the reaction mixture to room temperature.

    • Pour the mixture into a saturated aqueous solution of NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate).[2]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

2. Buchwald-Hartwig Amination

This protocol provides a general procedure for the C-N bond formation.

  • Materials:

    • This compound

    • Amine (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., Cs₂CO₃, 1.4 equivalents)

    • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

    • Add the anhydrous solvent, followed by this compound and the amine.

    • Seal the vessel and heat the mixture to the desired temperature (typically 80-110°C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product by column chromatography.

3. Sonogashira Coupling

This protocol outlines the coupling of a terminal alkyne with the bromoindazole.

  • Materials:

    • This compound

    • Terminal alkyne (1.2 equivalents)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

    • Copper(I) iodide (CuI, 5 mol%)

    • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

    • Add the anhydrous solvent and the amine base.

    • Add the terminal alkyne dropwise.

    • Stir the reaction mixture at room temperature or heat as required (e.g., 80°C).[5]

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Visualizing Experimental Workflow and Catalyst Selection

To aid in the conceptualization of the experimental process and decision-making, the following diagrams are provided.

G Generalized Experimental Workflow for Palladium-Catalyzed Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: This compound, Coupling Partner, Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Argon) solvent->inert catalyst Add Palladium Catalyst/Ligand inert->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Aqueous Work-up cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: A generalized workflow for palladium-catalyzed coupling reactions.

G Catalyst Selection Logic for Coupling with this compound start Define Coupling Reaction Type suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, alkyne) start->sonogashira pd_dppf Pd(dppf)Cl₂ (High Yield, Fast) suzuki->pd_dppf Recommended pd_pcy3 Pd(PCy₃)₂ (Moderate Yield) suzuki->pd_pcy3 Alternative pd_pph3 Pd(PPh₃)₄ (Lower Yield) suzuki->pd_pph3 Less Effective buchwald_catalyst Pd₂(dba)₃ / Xantphos (General for C-N) buchwald->buchwald_catalyst sonogashira_catalyst PdCl₂(PPh₃)₂ / CuI (Standard for C-alkyne) sonogashira->sonogashira_catalyst

Caption: A decision tree for selecting a palladium catalyst based on the desired coupling reaction.

References

Safety Operating Guide

Navigating the Disposal of 5-Bromo-3-isopropyl-1H-indazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 5-Bromo-3-isopropyl-1H-indazole, a halogenated indazole derivative. Adherence to these procedures is critical for regulatory compliance and the well-being of laboratory personnel.

Immediate Safety and Handling Protocols

Before commencing any disposal activities, it is imperative to equip oneself with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to mitigate the risk of inhalation. Furthermore, ensure that eyewash stations and safety showers are unobstructed and readily accessible.

Core Principles of Waste Management

The cornerstone of safe chemical disposal lies in meticulous waste segregation. As a halogenated organic compound, this compound waste must be kept separate from non-halogenated streams.[1]

Key tenets of waste segregation include:

  • No Co-mingling: Halogenated and non-halogenated organic wastes should never be mixed. Combining these waste streams complicates and increases the cost of disposal.[1]

  • Maintain Original Containers: Whenever practical, store the chemical in its original container to prevent misidentification.[1]

  • Ensure Container Compatibility: The designated waste container must be chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally recommended for halogenated organic waste.[1]

Step-by-Step Disposal Procedure

The following protocol details the standard operating procedure for the disposal of both pure this compound and contaminated materials.

  • Pure or Unused Compound: Carefully transfer the solid chemical into a designated and clearly labeled "Halogenated Organic Waste" container. During this transfer, take precautions to avoid the generation of dust.[1] Ensure the container is securely sealed and appropriately labeled.

  • Contaminated Labware and Materials:

    • Solids: Items such as gloves and weighing paper that are contaminated with this compound should be placed in a sealable bag and then deposited into the solid "Halogenated Organic Waste" container.[1]

    • Glassware: Prior to washing, glassware must be decontaminated. This is achieved by rinsing the glassware with a suitable solvent, such as ethanol or acetone. The resulting rinsate must be collected and transferred into the liquid "Halogenated Organic Waste" container.[1] Following this initial decontamination rinse, the glassware can be cleaned according to standard laboratory procedures.

  • Final Disposal: The ultimate disposal of this compound waste is to be conducted by a licensed and certified waste disposal facility. The preferred method for destruction is controlled incineration in a chemical waste incinerator that is outfitted with flue gas scrubbing technology.[1] This process ensures the complete destruction of the organic molecule while removing hazardous halogenated byproducts from emissions.

Crucially, under no circumstances should this compound be disposed of down the drain or in regular trash, as this can lead to significant environmental contamination and is a direct violation of regulatory standards. [1]

Safety and Hazard Data for Bromo-Indazole Derivatives

While specific quantitative disposal parameters for this compound are not extensively available, the following table summarizes key safety and hazard information for closely related bromo-indazole compounds. This data should be used as a guideline for handling and disposal.

Property5-Bromo-1H-indazole5-Bromo-1H-indazole-3-carboxylic acid5-Bromo-3-methyl-1H-indazole
Hazard Statements Harmful if swallowed. Causes serious eye damage.Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Precautionary Statements P264, P270, P280, P301+P312, P305+P351+P338, P501P261, P301+P312, P302+P352, P280, P305+P351+P338P271, P261, P280, P264
Personal Protective Equipment Dust mask type N95 (US), Eyeshields, GlovesProtective gloves, protective clothing, eye protection, face protectionProtective gloves, protective clothing, eye protection, face protection
Disposal Consideration Dispose of contents/container to an approved waste disposal plant.[2] Should not be released into the environment.[2]Sweep up and shovel into suitable containers for disposal.Dispose of contents/container to authorized hazardous or special waste collection point.[1]

Experimental Protocol: Decontamination of Contaminated Glassware

This protocol outlines the methodology for the decontamination of laboratory glassware contaminated with this compound.

Materials:

  • Contaminated glassware

  • Suitable solvent (e.g., ethanol or acetone)

  • Two beakers (appropriately sized for the glassware)

  • Designated "Halogenated Organic Waste" container (liquid)

  • Wash bottle with the chosen solvent

  • Standard laboratory washing detergent

  • Deionized water

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

Procedure:

  • Initial Rinse: a. Within a chemical fume hood, place the contaminated glassware in a clean beaker. b. Using a wash bottle, rinse the interior and exterior surfaces of the glassware with a small amount of the selected solvent. c. Decant the solvent rinsate from the glassware into a second beaker designated for waste collection. d. Repeat the rinsing process two more times to ensure thorough removal of the residual compound.

  • Waste Collection: a. Carefully transfer the collected solvent rinsate from the beaker into the designated "Halogenated Organic Waste" container. b. Ensure the container is properly sealed and labeled.

  • Secondary Cleaning: a. The triple-rinsed glassware can now be washed with a standard laboratory detergent and water. b. Thoroughly rinse the glassware with tap water, followed by a final rinse with deionized water. c. Allow the glassware to air dry or place it in a drying oven.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_start Start: Identify Waste cluster_ppe Step 1: Safety First cluster_location Step 2: Work Area cluster_segregation Step 3: Waste Segregation cluster_disposal Step 4: Final Disposal A This compound Waste B Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat A->B Handle with Care C Work in a Certified Chemical Fume Hood B->C D Is the waste pure compound or contaminated material? C->D E Transfer to 'Solid Halogenated Organic Waste' Container D->E Pure Compound F Is the material solid or liquid? D->F Contaminated Material I Arrange for pickup by a Licensed Waste Disposal Facility E->I G Place in sealed bag, then into 'Solid Halogenated Organic Waste' F->G Solid (e.g., gloves) H Rinse with solvent, collect rinsate in 'Liquid Halogenated Organic Waste' F->H Liquid/Glassware G->I H->I J Preferred Method: Controlled Incineration with Flue Gas Scrubbing I->J Ensure Proper Destruction

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Bromo-3-isopropyl-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-3-isopropyl-1H-indazole (CAS No. 1276075-40-1). Adherence to these procedures is paramount for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation, Category 2)[1]

  • Causes eye irritation (Serious eye damage/eye irritation, Category 2B)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryItemSpecification
Eye Protection Safety Glasses & Face ShieldUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical-resistant GlovesHandle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[1]
Body Protection Protective SuitA complete suit protecting against chemicals is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection RespiratorFor nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1] In case of a spill, an appropriate respirator is necessary.[2]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure appropriate exhaust ventilation is available where dust may be formed.[1]

  • An eyewash station and safety shower must be readily accessible.[2]

Handling Procedures:

  • Avoid all contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly before breaks and at the end of the workday.[1]

  • Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep containers tightly closed in a dry place.[1][2]

  • Recommended storage is at room temperature.[1]

Emergency Procedures

EmergencyFirst Aid Measures
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
In Case of Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[1]
If Swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
In Case of Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[1] For spills, wear an appropriate respirator, impervious boots, and heavy rubber gloves.[2]

Disposal Plan

As a halogenated organic compound, this compound requires disposal as hazardous waste.

Waste Collection:

  • Collect waste material in a designated, properly labeled, and sealed container for hazardous chemical waste.

  • Contaminated materials, such as gloves and weighing paper, should also be disposed of as hazardous waste.

Disposal Method:

  • The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow

Safe Handling and Disposal Workflow for this compound prep Preparation ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) prep->ppe handling Handling in Chemical Fume Hood ppe->handling storage Proper Storage (Cool, Dry, Well-ventilated) handling->storage Post-experiment spill Spill Response handling->spill If spill occurs disposal_prep Prepare Waste (Segregate Halogenated Waste) handling->disposal_prep decontamination Decontaminate Work Area handling->decontamination spill->handling After cleanup disposal_collection Collect in Labeled Container disposal_prep->disposal_collection final_disposal Dispose via Licensed Contractor (Incineration) disposal_collection->final_disposal remove_ppe Remove PPE decontamination->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.